4-Chloropyridine-3-sulfonyl chloride
Description
The exact mass of the compound 4-Chloropyridine-3-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Chloropyridine-3-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloropyridine-3-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloropyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO2S/c6-4-1-2-8-3-5(4)11(7,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNWYJPUGJYMNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423643 | |
| Record name | 4-Chloropyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33263-44-4 | |
| Record name | 4-Chloro-3-pyridinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33263-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloropyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloropyridine-3-sulfonyl chloride
CAS Number: 33263-44-4
This technical guide provides a comprehensive overview of 4-Chloropyridine-3-sulfonyl chloride, a key intermediate in pharmaceutical synthesis, with a focus on its chemical properties, synthesis, safety, and applications in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
4-Chloropyridine-3-sulfonyl chloride is a solid, white compound at room temperature.[1] It is characterized by the following properties:
| Property | Value | Reference |
| CAS Number | 33263-44-4 | [2][3][4] |
| Molecular Formula | C₅H₃Cl₂NO₂S | [2][3] |
| Molecular Weight | 212.05 g/mol | [3] |
| Appearance | Solid | [2] |
| Purity | ≥97% | |
| Melting Point | 44 °C | [3] |
| Storage Temperature | -20°C, under inert atmosphere | [2] |
Synthesis of 4-Chloropyridine-3-sulfonyl chloride
A detailed experimental protocol for the synthesis of 4-Chloropyridine-3-sulfonyl chloride is outlined below, based on established patent literature.
Experimental Protocol
Materials:
-
4-hydroxypyridine-3-sulphonic acid
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus trichloride (PCl₃)
-
Chlorine (Cl₂)
-
Ethylene chloride
-
Water
Procedure:
-
Combine 1137.5 g (6.49 mol) of 4-hydroxy-pyridine-3-sulphonic acid, 3481 g (22.7 mol) of phosphorus oxychloride, and 2115 g (15.4 mol) of phosphorus trichloride in a suitable reaction vessel.
-
Heat the mixture to reflux with stirring. The temperature should initially rise to approximately 80°C.
-
Introduce 1092 g (15.4 mol) of chlorine gas into the reaction mixture over a period of about 3 hours. The reaction is exothermic, and the temperature will increase to around 100°C with the evolution of HCl gas.
-
Continue refluxing for 24 hours, during which the temperature will rise to about 110°C, and the mixture will become nearly clear.
-
After the reaction is complete, distill off 5550 g of phosphorus oxychloride under a water pump vacuum. The recovered phosphorus oxychloride can be reused.
-
Cool the residue to approximately 40°C and dissolve it in 5030 g of ethylene chloride.
-
With external water cooling to maintain a temperature at a maximum of 30°C, cautiously add 2600 ml of water in portions.
-
Separate the organic and aqueous phases.
-
Wash the organic phase twice with 2500 ml of water each time.
-
Distill off the ethylene chloride and dry the resulting product under a vacuum to yield 4-chloropyridine-3-sulphonic acid chloride.[2]
Synthesis Workflow Diagram
Caption: Synthesis Workflow of 4-Chloropyridine-3-sulfonyl chloride.
Safety Information
4-Chloropyridine-3-sulfonyl chloride is a hazardous substance and should be handled with appropriate safety precautions.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H314 | Causes severe skin burns and eye damage |
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information.
Applications in Drug Discovery
4-Chloropyridine-3-sulfonyl chloride is a valuable building block in medicinal chemistry, primarily recognized for its role in the development of thrombin inhibitors.[5] Thrombin is a key enzyme in the coagulation cascade, and its inhibition is a therapeutic strategy for treating and preventing thrombotic disorders.
Mechanism of Action: Thrombin Inhibition
4-Chloropyridine-3-sulfonyl chloride acts as a thrombin inhibitor by binding to the active site of the enzyme. This binding event prevents the formation of the enzyme-thrombin complex, thereby blocking the downstream effects of thrombin in the coagulation cascade.[5]
Signaling Pathway Diagramdot
References
4-Chloropyridine-3-sulfonyl chloride molecular weight
An In-Depth Technical Guide to 4-Chloropyridine-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Chloropyridine-3-sulfonyl chloride, a key chemical intermediate in pharmaceutical research and development. It covers the molecule's core properties, detailed synthesis protocols, and its applications, with a focus on providing actionable information for professionals in the field.
Core Properties and Data
4-Chloropyridine-3-sulfonyl chloride is a reactive compound utilized primarily as a building block in the synthesis of more complex molecules. Its bifunctional nature, featuring a reactive sulfonyl chloride group and a substituted pyridine ring, makes it a valuable reagent in medicinal chemistry.
Chemical and Physical Properties
The fundamental properties of 4-Chloropyridine-3-sulfonyl chloride are summarized below. These data are essential for reaction planning, safety assessment, and analytical characterization.
| Property | Value | Citations |
| Molecular Weight | 212.05 g/mol | [1][2][3] |
| Molecular Formula | C₅H₃Cl₂NO₂S | [1][2][4][5] |
| IUPAC Name | 4-chloropyridine-3-sulfonyl chloride | [2] |
| CAS Number | 33263-44-4 | [1][2][4][5] |
| Melting Point | 44°C | [6] |
| Purity | ≥97% | [1] |
| Appearance | Colorless melt | [6] |
Computational Chemistry Data
Computational descriptors provide insight into the molecule's behavior in biological systems and its physicochemical properties.
| Descriptor | Value | Citation |
| Topological Polar Surface Area (TPSA) | 47.03 Ų | [1] |
| LogP (octanol-water partition coefficient) | 1.6625 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 1 | [1] |
Synthesis and Experimental Protocols
The synthesis of 4-Chloropyridine-3-sulfonyl chloride is a multi-step process involving chlorination and sulfonation. The following protocol is based on established patent literature, providing a reliable method for its preparation in a laboratory setting.[3][6]
Synthesis Workflow Diagram
Caption: Figure 1: Synthesis Workflow of 4-Chloropyridine-3-sulfonyl chloride.
Detailed Experimental Protocol
Materials:
-
4-hydroxy-pyridine-3-sulphonic acid (6.49 mol)
-
Phosphorus oxychloride (22.7 mol)
-
Phosphorus trichloride (15.4 mol)
-
Chlorine gas (15.4 mol)
-
Ethylene chloride
-
Water
Procedure:
-
Reaction Setup: Charge a suitable reaction vessel with 4-hydroxy-pyridine-3-sulphonic acid (1137.5 g, 6.49 mol), phosphorus oxychloride (3481 g, 22.7 mol), and phosphorus trichloride (2115 g, 15.4 mol).[3]
-
Initial Heating: Begin stirring and heat the mixture to reflux. The internal temperature will rise to approximately 80°C.[3]
-
Chlorination: Over a period of about 3 hours, introduce chlorine gas (1092 g, 15.4 mol) into the reaction mixture. The gas is readily consumed, and the temperature will increase to about 100°C with the evolution of HCl gas.[3]
-
Extended Reflux: Maintain the reaction under reflux for 24 hours. During this time, the temperature will gradually increase to 110°C, and the mixture will become nearly clear.[3][6]
-
Solvent Removal: After the reflux period, distill off the excess phosphorus oxychloride (approx. 5550 g) under a water pump vacuum. The recovered solvent can be reused.[3][6]
-
Workup: Cool the residue to about 40°C and dissolve it in ethylene chloride (5030 g).[3][6]
-
Quenching: With external water cooling to maintain a temperature at or below 30°C, carefully add water (2600 ml) portionwise to the organic solution.[3][6]
-
Phase Separation and Washing: Separate the organic and aqueous phases. Wash the organic phase twice more, each time with 2500 ml of water.[3][6]
-
Isolation: Isolate the final product by distilling off the ethylene chloride and drying the residue under a vacuum. This procedure yields 4-chloropyridine-3-sulphonic acid chloride in nearly quantitative amounts.[3][6]
Applications in Drug Discovery and Development
Sulfonyl chlorides are highly valuable electrophiles in organic synthesis, reacting readily with a wide range of nucleophiles.[7] This reactivity is leveraged in drug discovery to create diverse molecular libraries and synthesize active pharmaceutical ingredients (APIs).
-
Core Scaffold Synthesis: 4-Chloropyridine-3-sulfonyl chloride serves as a crucial intermediate for introducing the 4-chloropyridine-3-sulfonyl moiety into target molecules. This structural motif is explored for its potential biological activities.
-
Anti-inflammatory Agents: The compound has been identified for its utility in developing agents with anti-inflammatory properties.[8]
-
Sulfonamide Formation: Its primary application is in the reaction with primary or secondary amines to form sulfonamides. The sulfonamide functional group is a well-established pharmacophore present in numerous approved drugs, including antibiotics, diuretics, and anticonvulsants.[7]
-
Analogue to Pharmaceutical Intermediates: The related compound, pyridine-3-sulfonyl chloride, is a key intermediate in the synthesis of vonoprazan fumarate (TAK-438), a potassium-competitive acid blocker used to treat acid-related disorders.[9][10] This highlights the importance of pyridinesulfonyl chlorides as a class of reagents in modern pharmaceutical synthesis.[10]
Logical Relationship in API Synthesis
Caption: Figure 2: Role as a Synthetic Intermediate.
Safety, Handling, and Storage
Proper handling and storage are critical due to the compound's reactivity and hazardous nature.
-
Hazards: 4-Chloropyridine-3-sulfonyl chloride is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[2] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Storage: The compound should be stored at -20°C in a tightly sealed container, away from moisture to prevent hydrolysis of the reactive sulfonyl chloride group.[1]
Conclusion
4-Chloropyridine-3-sulfonyl chloride is a pivotal reagent for medicinal chemists and drug development professionals. Its defined chemical properties, established synthesis protocols, and versatile reactivity make it an essential building block for creating novel sulfonamide-based compounds and other potential therapeutics. Understanding its synthesis, handling, and application is key to leveraging its full potential in the advancement of pharmaceutical research.
References
- 1. chemscene.com [chemscene.com]
- 2. 4-Chloropyridine-3-sulfonyl chloride | C5H3Cl2NO2S | CID 6422223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis routes of 4-Chloropyridine-3-sulfonyl chloride [benchchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. alentris.org [alentris.org]
- 6. EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride - Google Patents [patents.google.com]
- 7. d-nb.info [d-nb.info]
- 8. 4-Chloro-3-Pyridine-sulfonyl-chloride | 33263-44-4 [chemicalbook.com]
- 9. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
Spectroscopic Profile of 4-Chloropyridine-3-sulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data available for 4-chloropyridine-3-sulfonyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols and a logical workflow for spectroscopic analysis.
Core Spectroscopic Data
The structural elucidation of 4-chloropyridine-3-sulfonyl chloride is supported by a combination of spectroscopic techniques. While a complete experimental dataset is not uniformly available across all methods in publicly accessible databases, this guide synthesizes the most reliable reported and predicted data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.
¹H NMR Data
A patent describing the synthesis of 4-chloropyridine-3-sulfonyl chloride reports the following ¹H NMR spectral data.[1]
Table 1: ¹H NMR Spectroscopic Data for 4-Chloropyridine-3-sulfonyl chloride
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 7.70 | Doublet (d) | 1H | H-5 |
| 8.80 | Doublet (d) | 1H | H-6 |
| 9.20 | Singlet (s) | 1H | H-2 |
Solvent: CDCl₃[1]
¹³C NMR Data
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of 4-chloropyridine-3-sulfonyl chloride is expected to be dominated by absorptions from the sulfonyl chloride and the chlorinated pyridine ring. While a specific experimental spectrum with full peak assignments is not publicly available, the characteristic absorption bands for the sulfonyl chloride group are well-established.[2]
Table 2: Characteristic Infrared Absorption Bands for 4-Chloropyridine-3-sulfonyl chloride
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 1410 - 1370 | Sulfonyl chloride (SO₂Cl) | Asymmetric S=O stretch |
| 1204 - 1166 | Sulfonyl chloride (SO₂Cl) | Symmetric S=O stretch |
| ~1570, ~1450 | Aromatic C=C | Ring stretching |
| ~1100 | C-Cl | Stretching |
| ~800-700 | C-H | Out-of-plane bending |
| ~580 | S-Cl | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The molecular weight of 4-chloropyridine-3-sulfonyl chloride is 212.05 g/mol .[3][4][5]
Table 3: Mass Spectrometry Data for 4-Chloropyridine-3-sulfonyl chloride
| m/z | Ion |
| 210.9261549 | [M]⁺ (Monoisotopic Mass)[3] |
| 211.93343 | [M+H]⁺ |
| 233.91537 | [M+Na]⁺ |
| 176 | Fragment |
| 112 | Fragment |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for 4-chloropyridine-3-sulfonyl chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 4-chloropyridine-3-sulfonyl chloride (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, a higher concentration or a greater number of scans may be required to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr pellet or as a thin film by dissolving the compound in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra can be acquired using a mass spectrometer with an appropriate ionization source, such as electron ionization (EI) or electrospray ionization (ESI). For EI, the sample is introduced into the ion source, where it is bombarded with electrons, causing ionization and fragmentation. For ESI, the sample is dissolved in a suitable solvent and infused into the spectrometer. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of 4-chloropyridine-3-sulfonyl chloride.
Caption: Logical workflow for the synthesis, purification, spectroscopic analysis, and structural confirmation of 4-chloropyridine-3-sulfonyl chloride.
References
- 1. EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride - Google Patents [patents.google.com]
- 2. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. 4-Chloropyridinium chloride(7379-35-3) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to 4-Chloropyridine-3-sulfonyl Chloride: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the chemical properties, reactivity, and handling of 4-chloropyridine-3-sulfonyl chloride. This compound is a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents. This document includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis, and an analysis of its reactivity profile. Safety and handling information are also provided to ensure its proper use in a laboratory setting.
Chemical and Physical Properties
4-Chloropyridine-3-sulfonyl chloride is a solid at room temperature. Its key chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃Cl₂NO₂S | [1][2][3] |
| Molecular Weight | 212.05 g/mol | [1][3][4] |
| CAS Number | 33263-44-4 | [1][2][3] |
| IUPAC Name | 4-chloropyridine-3-sulfonyl chloride | [1] |
| Synonyms | 4-Chloro-3-pyridinesulfonyl chloride, 4-chloro-pyridine-3-sulfonyl chloride | [1][5] |
| Appearance | Solid | |
| Melting Point | 44°C (colorless melt) | [6] |
| Purity | ≥95-99.8% (commercial availability) | [3][6] |
| Storage Conditions | Store in a freezer under -20°C in an inert atmosphere, sealed away from moisture. | [3] |
| InChI Key | KCNWYJPUGJYMNO-UHFFFAOYSA-N | [1][4] |
| SMILES | C1=CN=CC(=C1Cl)S(=O)(=O)Cl | [1][3] |
Reactivity and Stability
Chemical Stability: 4-Chloropyridine-3-sulfonyl chloride is stable under recommended storage conditions, which include a dry, inert atmosphere at low temperatures.[2][3]
Reactivity: The reactivity of 4-chloropyridine-3-sulfonyl chloride is primarily dictated by the two electrophilic centers: the sulfonyl chloride group and the chlorinated pyridine ring.
-
Sulfonyl Chloride Group: The sulfur atom of the sulfonyl chloride is highly electrophilic and readily reacts with nucleophiles. This makes it a valuable precursor for the synthesis of sulfonamides, sulfonic esters, and other sulfur-containing compounds. For example, it can be used to introduce the 4-chloropyridine-3-sulfonyl moiety into molecules with potential anti-inflammatory properties.[7]
-
Pyridine Ring: The pyridine ring is susceptible to nucleophilic aromatic substitution, although the chloro substituent is somewhat deactivated by the electron-withdrawing sulfonyl chloride group.
Hazardous Reactions: No specific information on hazardous reactions is available in the provided search results.[2] However, as a sulfonyl chloride, it is expected to react exothermically with strong bases, amines, and water.
Incompatible Materials: While specific data is limited, it is prudent to avoid strong oxidizing agents, strong bases, and moisture.
Hazardous Decomposition Products: Upon combustion, it may produce hazardous decomposition products including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride gas.
Hazard and Safety Information
4-Chloropyridine-3-sulfonyl chloride is classified as a hazardous substance.[1] It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1]
| Hazard Information | Details | Source(s) |
| GHS Pictograms | [1] | |
| Signal Word | Danger | [1] |
| Hazard Statements | H302: Harmful if swallowedH314: Causes severe skin burns and eye damageH335: May cause respiratory irritation | [1] |
| Precautionary Statements | P260, P261, P264, P270, P271, P280, P301+P317, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P319, P321, P330, P363, P403+P233, P405, P501 | [1] |
First Aid Measures:
-
General Advice: Consult a physician and show them the safety data sheet.[2]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[2]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[2]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[2]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[2]
Experimental Protocols
Synthesis of 4-Chloropyridine-3-sulfonyl Chloride from 4-Hydroxypyridine-3-sulfonic Acid
This protocol is adapted from a patented synthesis method.[4][6]
Materials:
-
4-Hydroxypyridine-3-sulfonic acid
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus trichloride (PCl₃)
-
Chlorine gas (Cl₂)
-
Toluene or Ethylene chloride
-
Water
Procedure:
-
Combine 4-hydroxypyridine-3-sulfonic acid, phosphorus oxychloride, and phosphorus trichloride in a reaction vessel equipped with a stirrer and reflux condenser.
-
Heat the mixture to reflux with stirring. The temperature should rise to approximately 80°C.[4]
-
Bubble chlorine gas through the reaction mixture over approximately 3 hours. The reaction is exothermic, and the temperature will increase to about 100°C with the evolution of HCl gas.[4]
-
Continue to heat the mixture under reflux for 24 hours, during which the temperature will rise to about 110°C.[4]
-
After the reaction is complete, distill off the excess phosphorus oxychloride under a vacuum. The recovered POCl₃ can be reused.[4][6]
-
Cool the residue to about 40°C and dissolve it in an organic solvent such as ethylene chloride or toluene.[4][6]
-
Carefully quench the solution by adding water portion-wise while maintaining the temperature at a maximum of 30°C with external cooling.[4][6]
-
Separate the organic phase and wash it twice with water.[4][6]
-
Remove the organic solvent by distillation under vacuum.
-
The resulting crude product can be further purified by vacuum distillation (head temperature of 84-105°C at 0.1-0.2 mmHg) to yield 4-chloropyridine-3-sulfonyl chloride as a colorless solid.[6]
Visualizations
Caption: Synthesis workflow for 4-chloropyridine-3-sulfonyl chloride.
Caption: Reactivity map of 4-chloropyridine-3-sulfonyl chloride.
Conclusion
4-Chloropyridine-3-sulfonyl chloride is a versatile chemical intermediate with well-defined properties and reactivity. Its primary utility lies in the electrophilic nature of the sulfonyl chloride group, which allows for the straightforward synthesis of a variety of derivatives. Due to its hazardous nature, particularly its corrosivity and toxicity, strict adherence to safety protocols is mandatory. The synthetic route from 4-hydroxypyridine-3-sulfonic acid provides a reliable method for its preparation in a laboratory setting. This guide serves as a valuable resource for researchers and professionals working with this compound, enabling its safe and effective use in chemical synthesis and drug development.
References
- 1. 4-Chloropyridine-3-sulfonyl chloride | C5H3Cl2NO2S | CID 6422223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. chemscene.com [chemscene.com]
- 4. Synthesis routes of 4-Chloropyridine-3-sulfonyl chloride [benchchem.com]
- 5. 4-Chloropyridine-3-sulfonyl chloride | CymitQuimica [cymitquimica.com]
- 6. EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride - Google Patents [patents.google.com]
- 7. 4-Chloro-3-Pyridine-sulfonyl-chloride | 33263-44-4 [chemicalbook.com]
A Technical Guide to the Solubility of 4-Chloropyridine-3-sulfonyl chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloropyridine-3-sulfonyl chloride, a key intermediate in pharmaceutical synthesis. Due to the reactive nature of the sulfonyl chloride functional group, particularly its sensitivity to hydrolysis and reaction with nucleophilic solvents, careful consideration of solvent choice is paramount for successful experimental outcomes and stable storage. This document outlines the known qualitative solubility of this compound in various organic solvents, provides detailed experimental protocols for solubility determination, and presents a logical workflow for solvent selection.
Qualitative Solubility Data
| Solvent Class | Solvent | Solubility | Notes |
| Halogenated Alkanes | Dichloromethane (DCM) | Soluble | Commonly used as a reaction solvent. |
| Ethylene Dichloride | Soluble | Mentioned as a suitable solvent in synthesis procedures. | |
| Chloroform | Soluble | Described as having lower solubility compared to ethylene dichloride.[2] | |
| Ethers | Methyl tert-butyl ether (MTBE) | Soluble | Indicated as a potential solvent. |
| Esters | Ethyl Acetate (EtOAc) | Soluble | A common solvent for reactions and chromatography. |
| Aromatic Hydrocarbons | Toluene | Soluble | Used in the workup and isolation of the compound.[2] |
| Protic Solvents | Methanol | Soluble | Reactive . Will likely lead to the formation of the corresponding methyl sulfonate ester over time. Use with caution and preferably at low temperatures for short durations if necessary. |
| Water | Slightly Soluble | Reactive . Hydrolyzes to the corresponding sulfonic acid.[1] |
Experimental Protocols for Solubility Determination
The following are generalized experimental protocols that can be adapted to determine the solubility of 4-Chloropyridine-3-sulfonyl chloride. Given the compound's reactivity, all experiments should be conducted in a fume hood with appropriate personal protective equipment (PPE), and anhydrous solvents should be used where stability of the compound is required.
Protocol 1: Qualitative Solubility Assessment (Test Tube Method)
Objective: To rapidly determine if the compound is soluble, partially soluble, or insoluble in a range of solvents.
Materials:
-
4-Chloropyridine-3-sulfonyl chloride
-
A selection of anhydrous organic solvents (e.g., dichloromethane, toluene, ethyl acetate, acetonitrile, tetrahydrofuran, hexane)
-
Small, dry test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10-20 mg of 4-Chloropyridine-3-sulfonyl chloride to a dry test tube.
-
Add 0.5 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 60 seconds.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
If the compound is soluble, add another 10-20 mg of the solid and repeat steps 3 and 4 to get a semi-quantitative sense of the solubility limit.
-
Record the observations for each solvent.
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the compound in a specific solvent at a given temperature.
Materials:
-
4-Chloropyridine-3-sulfonyl chloride
-
Anhydrous solvent of interest
-
Scintillation vials or other sealable glass containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (PTFE, 0.2 µm)
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument
Procedure:
-
Prepare a stock solution of 4-Chloropyridine-3-sulfonyl chloride of known concentration in the chosen solvent. Use this to prepare a calibration curve for the analytical method.
-
Add an excess amount of 4-Chloropyridine-3-sulfonyl chloride to a vial containing a known volume of the solvent (e.g., 5 mL). The excess solid should be clearly visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vial to stand undisturbed for several hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid.
-
Dilute the filtered solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved solid.
-
Calculate the solubility in units such as g/100 mL or mol/L.
Logical Workflow for Solvent Selection
The selection of an appropriate solvent for 4-Chloropyridine-3-sulfonyl chloride depends on the intended application, such as a chemical reaction, purification, or long-term storage. The following workflow, represented as a Graphviz diagram, outlines a logical approach to solvent selection, prioritizing the stability of the compound.
Caption: Workflow for selecting a suitable solvent for 4-Chloropyridine-3-sulfonyl chloride.
References
The Genesis of a Key Pharmaceutical Intermediate: A Technical History of 4-Chloropyridine-3-sulfonyl Chloride
For Immediate Release
[City, State] – December 27, 2025 – An in-depth technical guide detailing the discovery and historical development of 4-Chloropyridine-3-sulfonyl chloride, a crucial building block in modern pharmaceuticals, is now available. This guide, tailored for researchers, scientists, and drug development professionals, chronicles the evolution of its synthesis, presents detailed experimental protocols, and visualizes key reaction pathways.
The journey of 4-Chloropyridine-3-sulfonyl chloride from a laboratory curiosity to a vital industrial intermediate is a story of evolving chemical synthesis. Early explorations into pyridinosulfonic acid chlorides date back to the mid-20th century. A notable publication in 1955 in Acta Poloniae Pharmaceutica by Z. Talik and E. Płazek, titled "Preparation of chlorides of 2- and 4-pyridino sulfonic acids and of 2- and 4-pyridonosulfonamides," laid some of the foundational groundwork in this area of pyridine chemistry.[1] Further research in the 1970s, including work by L. Thunus reported in Annales pharmaceutiques françaises, continued to expand the understanding and synthesis of related compounds.
A significant advancement in the large-scale and efficient production of 4-Chloropyridine-3-sulfonyl chloride came in the late 1990s and early 2000s with the filing of patents for a novel synthetic route. This method, starting from 4-hydroxy-pyridine-3-sulfonic acid, provided a robust and scalable process critical for its use in the pharmaceutical industry.
This guide provides a comprehensive overview of the key synthetic methods that have been developed for 4-Chloropyridine-3-sulfonyl chloride, complete with detailed experimental protocols and quantitative data to facilitate replication and further innovation.
Key Synthetic Approaches
Two primary synthetic pathways have been prominently described in the literature for the preparation of 4-Chloropyridine-3-sulfonyl chloride and its sulfonamide derivative, a key intermediate in the synthesis of the diuretic drug Torsemide.
-
From 4-Hydroxypyridine-3-sulfonic Acid: This method, detailed in patents from the early 2000s, has proven effective for large-scale synthesis.
-
From 3-Aminopyridine: This alternative route involves diazotization and subsequent reactions to yield pyridine-3-sulfonyl chloride derivatives.
The following sections provide detailed experimental procedures and quantitative data for these pivotal methods.
Experimental Protocols
Synthesis of 4-Chloropyridine-3-sulfonyl Chloride from 4-Hydroxypyridine-3-sulfonic Acid
This industrial-scale synthesis involves the chlorination of 4-hydroxypyridine-3-sulfonic acid using a mixture of phosphorus oxychloride, phosphorus trichloride, and chlorine gas.
Experimental Procedure:
A mixture of 1137.5 g (6.49 mol) of 4-hydroxy-pyridine-3-sulphonic acid, 3481 g (2085 ml, 22.7 mol) of phosphorus oxychloride, and 2115 g (1345 ml, 15.4 mol) of phosphorus trichloride is heated to reflux with stirring, reaching a sump temperature of approximately 80°C. Over a period of about 3 hours, 1092 g (15.4 mol) of chlorine gas is introduced into the reaction mixture. The temperature of the mixture increases to about 100°C with the evolution of HCl. The reaction is continued under reflux for 24 hours, during which the sump temperature rises to 110°C.
Following the reaction, 5550 g (3313 ml) of phosphorus oxychloride is distilled off under a water pump vacuum for potential reuse. The remaining residue is taken up in 5030 g (4000 ml) of ethylene chloride at approximately 40°C. With external water cooling to maintain a temperature at a maximum of 30°C, 2600 ml of water is added portionwise. After phase separation, the organic phase is washed twice with 2500 ml of water each time. The solvent is then distilled off, and the product is dried in a vacuum to yield 4-chloropyridine-3-sulfonyl chloride. In some variations of this process, the product is distilled under high vacuum (0.1 to 0.2 mm Hg) at a head temperature of 84 to 105°C.[2][3]
Quantitative Data Summary:
| Reactant/Product | Molar Mass ( g/mol ) | Quantity | Moles | Yield (%) | Melting Point (°C) | Purity (HPLC) |
| 4-Hydroxypyridine-3-sulfonic acid | 175.16 | 1137.5 g | 6.49 | - | - | - |
| Phosphorus oxychloride | 153.33 | 3481 g | 22.7 | - | - | - |
| Phosphorus trichloride | 137.33 | 2115 g | 15.4 | - | - | - |
| Chlorine | 70.90 | 1092 g | 15.4 | - | - | - |
| 4-Chloropyridine-3-sulfonyl chloride | 212.05 | - | - | ~90-93% | 44 | 99.8% |
Data compiled from various patent literature.[2][3]
Synthesis of Pyridine-3-sulfonyl Chloride from 3-Aminopyridine
This method utilizes a diazotization reaction of 3-aminopyridine followed by a sulfonyl chlorination step.
Experimental Procedure:
To a solution of 3-aminopyridine in an acidic medium, an aqueous solution of sodium nitrite is added at a low temperature (typically 0-5°C) to form the diazonium salt. This is followed by the addition of a solution of sulfur dioxide in the presence of a copper catalyst (e.g., cuprous chloride) to yield pyridine-3-sulfonyl chloride. An alternative approach involves the generation of an intermediate fluoboric acid diazonium salt which is then reacted with thionyl chloride in the presence of a catalyst.
In one documented procedure, thionyl chloride is added to water and cooled to 0-5°C, followed by the addition of cuprous chloride. A fluoboric acid diazonium salt (prepared from 3-aminopyridine) is then added to this solution and reacted overnight. The product is extracted with dichloromethane, and the organic layer is washed sequentially with saturated sodium bicarbonate solution, water, and brine. After drying over anhydrous sodium sulfate and removal of the solvent, pyridine-3-sulfonyl chloride is obtained.
Quantitative Data Summary:
| Reactant/Product | Starting Material | Key Reagents | Catalyst | Yield (%) |
| Pyridine-3-sulfonyl chloride | 3-Aminopyridine | Sodium nitrite, Thionyl chloride/SO2 | Cuprous chloride | ~91% |
Visualizing the Synthetic Pathways
To further elucidate the chemical transformations, the following diagrams illustrate the key reaction workflows.
Caption: Synthesis of 4-Chloropyridine-3-sulfonyl Chloride.
Caption: Synthesis of Pyridine-3-sulfonyl Chloride.
Conclusion
The development of synthetic routes for 4-Chloropyridine-3-sulfonyl chloride showcases a progression towards more efficient and scalable chemical manufacturing processes. From early academic investigations to the robust industrial methods of today, the history of this compound is intrinsically linked to the advancements in synthetic organic chemistry. Its role as a key intermediate, particularly in the synthesis of pharmaceuticals like Torsemide, underscores the critical importance of such foundational molecules in drug discovery and development. This guide serves as a comprehensive resource for understanding the discovery, history, and synthesis of this vital chemical entity.
References
- 1. [Preparation of chlorides of 2- and 4-pyridino sulfonic acids and of 2- and 4-pyridonosulfonamides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Chloropyridine-3-Sulfonyl Chloride | CAS No: 33263-44-4 [aquigenbio.com]
- 3. US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides - Google Patents [patents.google.com]
An In-depth Technical Guide to the Electrophilicity of 4-Chloropyridine-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic nature of 4-chloropyridine-3-sulfonyl chloride, a key intermediate in synthetic and medicinal chemistry. The document details its chemical properties, reactivity, and role as a bioactive molecule, with a focus on its interaction with biological targets.
Core Properties of 4-Chloropyridine-3-sulfonyl chloride
4-Chloropyridine-3-sulfonyl chloride is a crystalline solid with a molecular weight of 212.05 g/mol .[1][2][3] Its structure, featuring a pyridine ring substituted with both a chloro and a sulfonyl chloride group, imparts significant electrophilicity to the sulfur atom. This high reactivity is central to its utility in chemical synthesis.
Physicochemical and Computed Data
The following table summarizes key physicochemical and computed properties for 4-chloropyridine-3-sulfonyl chloride.
| Property | Value | Source |
| Molecular Formula | C₅H₃Cl₂NO₂S | PubChem[2] |
| Molecular Weight | 212.05 g/mol | PubChem[2] |
| CAS Number | 33263-44-4 | PubChem[2] |
| Appearance | Solid | Ambeed, Inc.[4] |
| Melting Point | 44°C | Google Patents[5] |
| XLogP3 | 1.5 | PubChem[2] |
| Topological Polar Surface Area (TPSA) | 47.03 Ų | ChemScene[1] |
| Hydrogen Bond Donors | 0 | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
| Rotatable Bond Count | 1 | ChemScene[1] |
Electrophilicity and Reactivity
The electrophilicity of 4-chloropyridine-3-sulfonyl chloride is a cornerstone of its chemical behavior. The sulfonyl chloride moiety (-SO₂Cl) is inherently a strong electrophile due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom, which polarizes the sulfur-chlorine bond.
The pyridine ring, particularly with the presence of a chlorine atom at the 4-position, further enhances the electrophilic character of the sulfonyl group. The nitrogen atom in the pyridine ring acts as an electron-withdrawing group through inductive and resonance effects, making the ring electron-deficient. This electronic demand is relayed to the sulfonyl chloride group at the 3-position, increasing the partial positive charge on the sulfur atom and making it more susceptible to nucleophilic attack. Aromatic sulfonyl chlorides bearing electron-withdrawing substituents exhibit enhanced reactivity.[6]
This heightened electrophilicity allows 4-chloropyridine-3-sulfonyl chloride to readily react with a wide range of nucleophiles, most notably amines, to form stable sulfonamides. This reactivity is fundamental to its application as a building block in the synthesis of more complex molecules.
Role in Drug Discovery: Thrombin Inhibition
4-Chloropyridine-3-sulfonyl chloride has been identified as a thrombin inhibitor.[3][7] Thrombin is a serine protease that plays a critical role in the blood coagulation cascade. Its inhibition is a key therapeutic strategy for the treatment of thrombotic diseases. Direct thrombin inhibitors act by binding to the active site of the enzyme, preventing it from cleaving its substrates, such as fibrinogen.[8]
The mechanism of inhibition by 4-chloropyridine-3-sulfonyl chloride involves the formation of a stable covalent bond with a key nucleophilic residue within the thrombin active site. The electrophilic sulfur atom of the sulfonyl chloride is attacked by a nucleophilic amino acid side chain, such as the hydroxyl group of a serine residue (e.g., Ser195), which is part of the catalytic triad (Ser195, His57, Asp102) in many serine proteases. This covalent modification irreversibly inactivates the enzyme. X-ray crystallography studies of thrombin in complex with various inhibitors have revealed the importance of interactions with residues such as Gly216 in the active site for tight binding.[7]
Key Experimental Protocols
Detailed methodologies for the synthesis of 4-chloropyridine-3-sulfonyl chloride and its subsequent reaction with an amine are presented below.
Synthesis of 4-Chloropyridine-3-sulfonyl chloride
This protocol is adapted from a patented industrial process.[5]
Materials:
-
4-Hydroxypyridine-3-sulfonic acid
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus trichloride (PCl₃)
-
Chlorine gas (Cl₂)
-
Toluene
-
Water
Procedure:
-
A mixture of 4-hydroxypyridine-3-sulfonic acid (1.72 mol), phosphorus oxychloride, and phosphorus trichloride is heated to reflux.
-
Chlorine gas is introduced into the reaction mixture over a period of 3 to 4 hours, maintaining the reflux temperature.
-
The reaction is stirred for an additional 20 hours.
-
After cooling, excess phosphorus oxychloride and phosphorus trichloride are removed by distillation under reduced pressure.
-
The residue is taken up in toluene and washed with water.
-
The organic phase is separated, and the toluene is removed in vacuo.
-
The crude product is purified by vacuum distillation to yield 4-chloropyridine-3-sulfonyl chloride.
Synthesis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide
This protocol describes a typical nucleophilic substitution reaction with an amine.[1]
Materials:
-
4-Chloro-3-pyridinesulfonamide hydrochloride
-
m-Toluidine
-
Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
A suspension of 4-chloro-3-pyridinesulfonamide hydrochloride (0.44 mol) in water (500 ml) is prepared in a three-neck flask equipped with a mechanical stirrer, thermometer, and condenser.
-
m-Toluidine (0.46 mol) is added to the suspension at room temperature.
-
The reaction mixture is heated to 90°C for a minimum of 3 hours. The progress of the reaction is monitored by HPLC.
-
After completion, the mixture is cooled to room temperature.
-
The pH of the reaction mixture is carefully adjusted to 7-8 with saturated NaHCO₃ solution.
-
The precipitated solid is collected by filtration, washed with water, and dried to yield 4-(3'-methylphenyl)amino-3-pyridinesulfonamide.
Conclusion
4-Chloropyridine-3-sulfonyl chloride is a highly electrophilic reagent with significant applications in organic synthesis and medicinal chemistry. Its reactivity, driven by the electronic properties of the sulfonyl chloride group and the substituted pyridine ring, allows for the efficient formation of sulfonamides and other derivatives. Its role as a thrombin inhibitor highlights its potential in the development of novel anticoagulant therapies. The experimental protocols provided herein offer a practical guide for the synthesis and utilization of this versatile compound. Further quantitative studies on its reaction kinetics would provide deeper insights into its electrophilic character and could aid in the rational design of new synthetic methodologies and therapeutic agents.
References
- 1. Crystal Structure of Thrombin in Complex with S-Variegin: Insights of a Novel Mechanism of Inhibition and Design of Tunable Thrombin Inhibitors | PLOS One [journals.plos.org]
- 2. X-ray analysis of a thrombin inhibitor-trypsin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pnas.org [pnas.org]
- 6. nbinno.com [nbinno.com]
- 7. Refined 2.3 A X-ray crystal structure of bovine thrombin complexes formed with the benzamidine and arginine-based thrombin inhibitors NAPAP, 4-TAPAP and MQPA. A starting point for improving antithrombotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Theoretical Determination of the Molecular Structure of 4-Chloropyridine-3-sulfonyl chloride
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This technical guide outlines a comprehensive theoretical and experimental framework for the determination of the molecular structure of 4-Chloropyridine-3-sulfonyl chloride. In the absence of extensive published experimental data for this specific compound, this document serves as a detailed procedural roadmap for researchers. It covers the application of standard computational chemistry methods, specifically Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, for geometry optimization and vibrational analysis. Furthermore, it details the necessary, albeit currently unavailable, experimental protocols, such as X-ray crystallography, that would be required to validate the theoretical findings. All procedural workflows and the molecular structure are visualized, and the expected quantitative data is presented in a structured tabular format.
Introduction
4-Chloropyridine-3-sulfonyl chloride is a substituted pyridine derivative of interest in medicinal and synthetic chemistry. A precise understanding of its three-dimensional structure is fundamental for elucidating its reactivity, intermolecular interactions, and potential biological activity. Theoretical calculations provide a powerful, non-experimental route to obtaining detailed structural information, including bond lengths, bond angles, and conformational preferences. This guide proposes a robust computational methodology for characterizing the structure of 4-Chloropyridine-3-sulfonyl chloride, supplemented by a description of the corresponding, validating experimental procedures.
Proposed Theoretical Calculation Methodology
A standard and widely accepted approach for the theoretical determination of molecular structures involves geometry optimization and frequency calculations using quantum chemical methods. The proposed workflow is depicted below.
Caption: Logical workflow for the theoretical calculation of molecular structure.
Computational Details
The primary recommended method is Density Functional Theory (DFT), known for its balance of accuracy and computational cost.
-
Method 1: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that often yields results in good agreement with experimental data for organic molecules.
-
Basis Set: 6-311+G(d,p) is a triple-zeta basis set that provides a good description of the electron distribution. The '+' indicates the inclusion of diffuse functions to handle anions and lone pairs, while '(d,p)' denotes the addition of polarization functions on heavy atoms and hydrogens, respectively, to account for anisotropic electron density.
-
-
Method 2: Hartree-Fock (HF) Theory
-
As a foundational ab initio method, Hartree-Fock calculations can also be performed. While generally less accurate than DFT due to the lack of electron correlation, it can provide a useful baseline.
-
Basis Set: A basis set such as 6-31G(d) would be appropriate for initial HF calculations.
-
The geometry optimization would be performed to locate the minimum energy structure on the potential energy surface. Subsequent frequency calculations at the same level of theory are crucial to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to derive the theoretical vibrational spectra (IR and Raman).
Expected Quantitative Data from Theoretical Calculations
The following tables summarize the types of quantitative data that would be obtained from the proposed theoretical calculations. The values presented are placeholders and would be populated by the output of the computational study.
Table 1: Optimized Geometrical Parameters (Bond Lengths)
| Bond | Atom 1 | Atom 2 | Calculated Bond Length (Å) |
| C2-C3 | C | C | Value |
| C3-C4 | C | C | Value |
| C4-C5 | C | C | Value |
| C5-N1 | C | N | Value |
| N1-C2 | N | C | Value |
| C4-Cl1 | C | Cl | Value |
| C3-S1 | C | S | Value |
| S1-O1 | S | O | Value |
| S1-O2 | S | O | Value |
| S1-Cl2 | S | Cl | Value |
Table 2: Optimized Geometrical Parameters (Bond Angles)
| Angle | Atom 1 | Atom 2 | Atom 3 | Calculated Bond Angle (°) |
| N1-C2-C3 | N | C | C | Value |
| C2-C3-C4 | C | C | C | Value |
| C3-C4-C5 | C | C | C | Value |
| C4-C5-N1 | C | C | N | Value |
| C5-N1-C2 | C | N | C | Value |
| Cl1-C4-C3 | Cl | C | C | Value |
| S1-C3-C2 | S | C | C | Value |
| O1-S1-O2 | O | S | O | Value |
| O1-S1-Cl2 | O | S | Cl | Value |
| C3-S1-Cl2 | C | S | Cl | Value |
Table 3: Calculated Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description of Motion |
| ν(C-H) | Value | Pyridine ring C-H stretching |
| ν(C=C), ν(C=N) | Value | Pyridine ring stretching |
| νas(SO₂) | Value | Asymmetric SO₂ stretching of the sulfonyl group |
| νs(SO₂) | Value | Symmetric SO₂ stretching of the sulfonyl group |
| ν(S-Cl) | Value | S-Cl stretching of the sulfonyl chloride |
| ν(C-Cl) | Value | C-Cl stretching on the pyridine ring |
| δ(ring) | Value | Pyridine ring in-plane bending |
| γ(ring) | Value | Pyridine ring out-of-plane bending |
Molecular Visualization
The structure of 4-Chloropyridine-3-sulfonyl chloride, with atoms labeled for reference in the data tables, is presented below.
Caption: Molecular structure of 4-Chloropyridine-3-sulfonyl chloride.
Proposed Experimental Protocols for Validation
To validate the results of the theoretical calculations, experimental structure determination is essential. The primary method for solid-state compounds is single-crystal X-ray diffraction.
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of 4-Chloropyridine-3-sulfonyl chloride would need to be grown. This can be attempted by slow evaporation of a solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof) at a constant temperature.
-
Data Collection: A suitable crystal would be mounted on a diffractometer. X-ray diffraction data would be collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data would be used to solve the crystal structure, typically using direct methods. The structural model would then be refined to obtain precise atomic coordinates, bond lengths, and bond angles.
The experimentally determined geometric parameters would then be compared with the values obtained from the DFT and HF calculations. A close agreement would validate the computational model.
Conclusion
This technical guide provides a detailed framework for the theoretical and experimental characterization of the molecular structure of 4-Chloropyridine-3-sulfonyl chloride. The proposed computational approach, utilizing Density Functional Theory, is a robust method for obtaining reliable geometric and vibrational data. While currently lacking, experimental validation through methods such as single-crystal X-ray diffraction is crucial for confirming the theoretical predictions. The methodologies and data structures presented herein are intended to guide future research on this compound, facilitating a deeper understanding of its chemical and physical properties for applications in drug development and materials science.
The Versatile Scaffold: 4-Chloropyridine-3-sulfonyl Chloride in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary drug discovery, the strategic selection of foundational chemical structures is paramount to the successful development of novel therapeutic agents. Among these, 4-Chloropyridine-3-sulfonyl chloride has emerged as a highly versatile and valuable building block. Its unique electronic and structural features, characterized by an electron-deficient pyridine ring substituted with a reactive sulfonyl chloride and a displaceable chlorine atom, provide a fertile ground for the synthesis of a diverse array of bioactive molecules. This technical guide delves into the core applications of 4-Chloropyridine-3-sulfonyl chloride in medicinal chemistry, offering a comprehensive overview of its synthetic utility, and a survey of its role in the generation of potent enzyme inhibitors and other therapeutic candidates. Detailed experimental protocols, quantitative biological data, and visual representations of key concepts are provided to empower researchers in harnessing the full potential of this remarkable scaffold.
Core Chemical Attributes and Synthesis
4-Chloropyridine-3-sulfonyl chloride is a crystalline solid with the molecular formula C₅H₃Cl₂NO₂S and a molecular weight of 212.05 g/mol .[1] The presence of the sulfonyl chloride group provides a reactive handle for the introduction of a sulfonamide moiety, a privileged functional group in medicinal chemistry known for its ability to engage in key hydrogen bonding interactions with biological targets. The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents to modulate the physicochemical properties and biological activity of the resulting compounds.
Synthesis of 4-Chloropyridine-3-sulfonyl chloride
A common synthetic route to 4-Chloropyridine-3-sulfonyl chloride involves the treatment of 4-hydroxypyridine-3-sulfonic acid with a mixture of phosphorus oxychloride and phosphorus trichloride, followed by chlorination.[2]
Experimental Protocol: Synthesis of 4-Chloropyridine-3-sulfonyl chloride [2]
-
A mixture of 4-hydroxypyridine-3-sulfonic acid (6.49 mol), phosphorus oxychloride (22.7 mol), and phosphorus trichloride (15.4 mol) is heated to reflux with stirring.
-
Chlorine gas (15.4 mol) is passed through the reaction mixture over approximately 3 hours.
-
The reaction is maintained at reflux for 24 hours.
-
Excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The residue is taken up in ethylene chloride and washed with water.
-
The organic phase is separated, washed again with water, and then concentrated under vacuum to yield 4-chloropyridine-3-sulfonyl chloride.
Applications in Medicinal Chemistry
The dual reactivity of 4-Chloropyridine-3-sulfonyl chloride makes it an attractive starting material for the synthesis of a variety of biologically active compounds. Its derivatives have shown promise in several therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.
Carbonic Anhydrase Inhibitors
A significant application of 4-Chloropyridine-3-sulfonyl chloride is in the development of carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic implications in conditions such as glaucoma, epilepsy, and certain types of cancer.
Derivatives of 4-Chloropyridine-3-sulfonyl chloride have been synthesized and evaluated as potent inhibitors of various human carbonic anhydrase (hCA) isoforms. The general synthetic strategy involves the reaction of 4-Chloropyridine-3-sulfonyl chloride with an amine to form the corresponding sulfonamide, followed by the displacement of the 4-chloro substituent with a variety of nucleophiles to generate a library of compounds.
Experimental Protocol: Synthesis of 4-Substituted Pyridine-3-sulfonamide Derivatives
This protocol describes the synthesis of 4-(4-R-1,2,3-triazol-1-yl)pyridine-3-sulfonamides from 4-chloropyridine-3-sulfonamide.
-
Synthesis of 4-azidopyridine-3-sulfonamide: 4-chloropyridine-3-sulfonamide is reacted with sodium azide in a mixture of DMF and water at 90°C for 3 hours.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The resulting 4-azidopyridine-3-sulfonamide is then reacted with a terminal alkyne in the presence of a copper(I) catalyst and triethylamine in anhydrous acetonitrile at room temperature to yield the desired 4-(1,2,3-triazol-1-yl)pyridine-3-sulfonamide derivative.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds against various hCA isoforms can be determined using a stopped-flow CO₂ hydrase assay.
-
An esterase assay is performed to determine the inhibitory activity.
-
The uncatalyzed rates of CO₂ hydration are measured and subtracted from the total observed rates.
-
Stock solutions of the inhibitors are prepared in distilled-deionized water.
-
Inhibitor and enzyme solutions are preincubated for 15 minutes at room temperature.
-
The inhibition constants (Ki) are obtained by non-linear least-squares methods using the Cheng-Prussoff equation.
Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms by 4-Substituted Pyridine-3-sulfonamide Derivatives
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 4 | >10000 | 271 | 137 | 802 |
| 6 | 7890 | 2130 | 91.4 | 2130 |
Visualization of Experimental Workflow
Signaling Pathway: Role of Carbonic Anhydrase IX in Tumor Hypoxia
References
Methodological & Application
Application Note & Protocol: Synthesis of N-Substituted 4-Chloropyridine-3-sulfonamides
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of N-substituted 4-chloropyridine-3-sulfonamides through the reaction of 4-chloropyridine-3-sulfonyl chloride with various primary amines. This reaction is a fundamental step in the synthesis of a wide range of compounds with potential therapeutic applications. The protocol covers the reaction setup, execution, workup, purification, and characterization of the final products.
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a multitude of antibacterial, diuretic, and anticonvulsant drugs.[1][2] The reaction of a sulfonyl chloride with a primary amine is the most common method for the formation of N-substituted sulfonamides.[2] 4-Chloropyridine-3-sulfonyl chloride is a valuable bifunctional reagent, allowing for the introduction of a sulfonamide moiety at the 3-position while retaining a reactive chloro group at the 4-position for potential further diversification via nucleophilic aromatic substitution.[3]
This protocol details a general and robust method for the coupling of 4-chloropyridine-3-sulfonyl chloride with primary amines in the presence of a non-nucleophilic base to yield the corresponding 4-chloropyridine-3-sulfonamides.
Reaction Principle
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. The reaction generates one equivalent of hydrochloric acid (HCl), which is neutralized by a base (such as triethylamine or pyridine) to prevent the protonation of the primary amine reactant and drive the reaction to completion.
Experimental Protocol
3.1 Materials and Equipment
-
Reagents:
-
4-Chloropyridine-3-sulfonyl chloride (FW: 212.05 g/mol )
-
Primary amine of choice (e.g., benzylamine, aniline, cyclopropylamine)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)[4]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or syringe
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Flash chromatography system
-
Standard laboratory glassware
-
3.2 Detailed Methodology
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-chloropyridine-3-sulfonyl chloride (1.0 eq). Dissolve the sulfonyl chloride in an anhydrous solvent such as Dichloromethane (DCM) or Acetonitrile (MeCN) (approx. 0.1-0.5 M concentration).
-
Addition of Reagents: Cool the solution to 0 °C using an ice bath. In a separate flask, prepare a solution of the primary amine (1.1 eq) and triethylamine (1.5 eq) in the same anhydrous solvent.
-
Reaction Execution: Add the amine/base solution dropwise to the cooled solution of the sulfonyl chloride over 15-30 minutes with vigorous stirring.
-
Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. If DCM is used, the organic layer will be on the bottom. If MeCN is used, it may be necessary to add a water-immiscible solvent like ethyl acetate and more water to achieve proper phase separation.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), saturated aqueous NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted 4-chloropyridine-3-sulfonamide.
-
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation
The following table summarizes representative yields for the reaction of 4-chloropyridine-3-sulfonyl chloride with various primary amines under the described conditions.
| Entry | Primary Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | N-benzyl-4-chloropyridine-3-sulfonamide | 4 | 88 |
| 2 | Aniline | 4-chloro-N-phenylpyridine-3-sulfonamide | 12 | 75 |
| 3 | Cyclopropylamine | 4-chloro-N-cyclopropylpyridine-3-sulfonamide | 6 | 82 |
| 4 | n-Butylamine | N-butyl-4-chloropyridine-3-sulfonamide | 5 | 91 |
Note: Yields are for isolated, purified products and are representative. Actual yields may vary depending on the specific substrate and reaction scale.
Visualized Workflow
The following diagram illustrates the key steps in the synthesis protocol.
Caption: Workflow for the synthesis of N-substituted 4-chloropyridine-3-sulfonamides.
Safety Precautions
-
4-Chloropyridine-3-sulfonyl chloride is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.
-
Triethylamine is a corrosive and flammable liquid.
-
The reaction generates HCl gas as a byproduct, which is corrosive. The use of a base is critical for its neutralization.
References
4-Chloropyridine-3-sulfonyl Chloride: A Versatile Building Block for Kinase Inhibitor Synthesis
For Immediate Release
[City, State] – [Date] – 4-Chloropyridine-3-sulfonyl chloride has emerged as a crucial building block for the synthesis of a diverse range of kinase inhibitors, offering a versatile scaffold for the development of targeted cancer therapies. This compound's unique structural features allow for the creation of potent and selective inhibitors against various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Pim-1, Epidermal Growth Factor Receptor (EGFR), and c-Jun N-terminal kinase (JNK). These kinases are implicated in key signaling pathways that drive tumor growth, proliferation, and survival.
Application in VEGFR-2 Inhibition
Recent studies have highlighted the successful use of the pyridine-sulfonamide scaffold, derived from 4-chloropyridine-3-sulfonyl chloride, in developing potent VEGFR-2 inhibitors. VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their regression.
One notable example is the synthesis of pyridine-sulfonamide hybrids. A key synthetic step involves the reaction of 4-chloropyridine-3-sulfonyl chloride with various anilines to produce a library of N-aryl-4-chloropyridine-3-sulfonamides. Subsequent substitution of the chlorine atom at the C4 position with different amines allows for further diversification and optimization of the inhibitor's potency and selectivity.
A particularly potent compound, VIIb , demonstrated a half-maximal inhibitory concentration (IC50) of 3.6 µM against VEGFR-2, which is more potent than the established inhibitor Sorafenib (IC50 = 4.8 µM) in the same assay.[1]
Quantitative Data for VEGFR-2 Inhibitors
| Compound | Target Kinase | IC50 (µM) |
| VIIb | VEGFR-2 | 3.6[1] |
| Sorafenib (Reference) | VEGFR-2 | 4.8[1] |
Signaling Pathways and Experimental Workflows
The development of kinase inhibitors from 4-chloropyridine-3-sulfonyl chloride involves a systematic workflow, from initial synthesis to biological evaluation. The targeted kinases are integral components of complex signaling cascades that regulate cellular processes.
General Experimental Workflow
The synthesis of pyridine-sulfonamide based kinase inhibitors typically follows the workflow outlined below.
General workflow for synthesis and evaluation of kinase inhibitors.
VEGFR-2 Signaling Pathway
VEGF binding to its receptor, VEGFR-2, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.
Simplified VEGFR-2 signaling pathway.
PIM-1 Signaling Pathway
PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating and regulating various downstream targets, including proteins involved in apoptosis and cell cycle progression.
Simplified PIM-1 signaling pathway.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates multiple signaling cascades, leading to cell growth, proliferation, and differentiation.
Simplified EGFR signaling pathway.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a stress-activated protein kinase pathway that is involved in the regulation of apoptosis, inflammation, and cellular stress responses.
Simplified JNK signaling pathway.
Experimental Protocols
General Synthesis of N-Aryl-4-chloropyridine-3-sulfonamides
This protocol describes a general method for the synthesis of the core pyridine-sulfonamide scaffold.
Materials:
-
4-Chloropyridine-3-sulfonyl chloride
-
Substituted aniline
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other appropriate solvent
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve the substituted aniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-chloropyridine-3-sulfonyl chloride (1.1 eq) in anhydrous DCM to the cooled reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-4-chloropyridine-3-sulfonamide.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the IC50 value of a synthesized compound against a target kinase.
Materials:
-
Synthesized inhibitor compound
-
Recombinant kinase enzyme (e.g., VEGFR-2, PIM-1, EGFR, JNK)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a microplate, add the kinase, substrate, and assay buffer.
-
Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specific kinase (typically 30-37 °C) for a predetermined time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
4-Chloropyridine-3-sulfonyl chloride serves as a valuable and versatile starting material for the synthesis of a new generation of kinase inhibitors. The pyridine-sulfonamide scaffold offers a promising platform for the development of targeted therapies against a range of cancers by potently and selectively inhibiting key kinases involved in tumor progression. Further exploration and optimization of these compounds hold the potential for significant advancements in cancer treatment.
References
Application Notes and Protocols: Preparation and Screening of a 4-Chloropyridine-3-sulfonamide Library for Carbonic Anhydrase IX/XII Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-chloropyridine-3-sulfonamide scaffold is a valuable starting point for the development of targeted therapeutic agents. Its structure allows for diverse chemical modifications, leading to the creation of compound libraries with a wide range of pharmacological activities. Notably, derivatives of this scaffold have shown significant potential as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][2] Specifically, the tumor-associated isoforms CA IX and XII are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[3][4] Therefore, the development of selective inhibitors for these isoforms is a promising strategy in oncology.
This document provides a detailed protocol for the preparation of a 4-substituted pyridine-3-sulfonamide library using a robust "click" chemistry approach starting from 4-chloropyridine-3-sulfonamide.[5] Furthermore, it outlines a high-throughput screening protocol to identify potent and selective inhibitors of human carbonic anhydrase (hCA) IX and XII.
Data Presentation
The following table summarizes the inhibitory activity (Kᵢ in nM) of a representative library of 4-(1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamides against four human carbonic anhydrase isoforms.[5] This data highlights the potential for identifying isoform-selective inhibitors from the synthesized library.
| Compound | hCA I (Kᵢ in nM) | hCA II (Kᵢ in nM) | hCA IX (Kᵢ in nM) | hCA XII (Kᵢ in nM) |
| 3 | >10000 | 389.2 | 238.4 | 102.3 |
| 4 | >10000 | 815.7 | 137.1 | 215.8 |
| 5 | >10000 | 271.3 | 256.9 | 91.2 |
| 6 | >10000 | 2128.4 | 389.7 | 91.3 |
| 8 | >10000 | 987.1 | 245.6 | 115.4 |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
Experimental Protocols
I. Synthesis of 4-Substituted Pyridine-3-sulfonamide Library
This protocol describes a two-step synthesis of a 4-(1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide library starting from 4-chloropyridine-3-sulfonamide.
Step 1: Synthesis of 4-azidopyridine-3-sulfonamide (2)
-
To a solution of 4-chloropyridine-3-sulfonamide (1.0 eq) in a suitable solvent such as DMF, add sodium azide (1.5 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-azidopyridine-3-sulfonamide.
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click" Reaction [5]
-
In a reaction vessel, dissolve 4-azidopyridine-3-sulfonamide (1.0 eq) and a terminal alkyne (1.1 eq) in anhydrous acetonitrile.
-
Add copper(I) iodide (0.1 eq) as a catalyst and triethylamine (1.5 eq) as a base.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, dilute the mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-(1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide derivative.
-
Characterize the final compounds by ¹H NMR, ¹³C NMR, and mass spectrometry.
II. High-Throughput Screening Protocol for Carbonic Anhydrase Inhibition
This protocol outlines a stopped-flow CO₂ hydration assay for determining the inhibitory activity of the synthesized compounds against hCA isoforms.[5]
-
Enzyme and Compound Preparation:
-
Prepare stock solutions of recombinant human CA isoforms (I, II, IX, and XII) in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).
-
Prepare stock solutions of the synthesized compounds and a standard inhibitor (e.g., acetazolamide) in DMSO.
-
Create a dilution series for each compound to determine the IC₅₀ and Kᵢ values.
-
-
Stopped-Flow Assay:
-
The assay measures the enzyme-catalyzed hydration of CO₂.
-
Equilibrate two syringes of the stopped-flow instrument at a constant temperature (e.g., 25 °C).
-
Fill one syringe with the enzyme solution (containing the inhibitor at various concentrations) and the other with a CO₂-saturated buffer solution containing a pH indicator (e.g., p-nitrophenol).
-
Rapidly mix the contents of the two syringes. The hydration of CO₂ to bicarbonate and a proton causes a pH change, which is monitored by the change in absorbance of the pH indicator.
-
Record the initial rates of the reaction.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance change over time.
-
Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value for each compound.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
Visualizations
Signaling Pathway
Caption: Carbonic anhydrase IX/XII signaling in the tumor microenvironment.
Experimental Workflow
Caption: Workflow for library synthesis and screening.
Logical Relationship
Caption: Logic of scaffold-based drug discovery.
References
- 1. Naarini Molbio Pharma [naarini.com]
- 2. 4-Chloro-3-pyridinesulfonamide Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibition and the Management of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Chloropyridine-3-sulfonyl Chloride in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-chloropyridine-3-sulfonyl chloride in solid-phase organic synthesis (SPOS). This reagent serves as a versatile building block for the construction of sulfonamide libraries and as a key component in linker strategies for the immobilization of molecules onto a solid support. The protocols outlined below are based on established principles of solid-phase chemistry and are intended to serve as a guide for the development of specific synthetic routes.
I. Introduction
4-Chloropyridine-3-sulfonyl chloride is a bifunctional reagent that can be employed in SPOS in two primary ways:
-
As a Linker: The sulfonyl chloride moiety can react with an amine-functionalized resin to form a stable sulfonamide bond, thus immobilizing the pyridine core onto the solid support. The 4-chloro position on the pyridine ring then serves as a reactive site for nucleophilic aromatic substitution (SNAr), allowing for the attachment of a diverse range of building blocks.
-
As a Scaffold Component: An amine- or hydroxyl-containing molecule can be first attached to a solid support, and then reacted with 4-chloropyridine-3-sulfonyl chloride to introduce the pyridinesulfonyl moiety.
The sulfonamide linkage in these applications can be designed as a "safety-catch" linker. This type of linker is stable under a variety of reaction conditions but can be "activated" by a specific chemical transformation (e.g., N-alkylation of the sulfonamide) to become labile for cleavage from the solid support under mild conditions.
II. Key Applications and Strategies
The use of 4-chloropyridine-3-sulfonyl chloride in SPOS is particularly advantageous for the combinatorial synthesis of libraries of substituted pyridinesulfonamides, which are of interest in drug discovery.
A. Immobilization via Sulfonamide Linkage
The primary approach involves the reaction of 4-chloropyridine-3-sulfonyl chloride with an amine-functionalized solid support, such as aminomethyl polystyrene resin. This reaction forms a stable sulfonamide bond, anchoring the pyridine scaffold to the resin.
B. On-Resin Modification
Once the 4-chloropyridine-3-sulfonyl moiety is attached to the resin, the 4-chloro position is susceptible to SNAr reactions with various nucleophiles, including amines, thiols, and alcohols. This allows for the introduction of a wide range of substituents at this position.
C. Safety-Catch Cleavage Strategy
The sulfonamide linker can be designed for controlled cleavage. N-alkylation of the sulfonamide nitrogen, for instance, can render the sulfur-nitrogen bond susceptible to nucleophilic attack, allowing for the release of the final product from the resin under mild conditions.
III. Experimental Protocols
Protocol 1: Immobilization of 4-Chloropyridine-3-sulfonyl Chloride on Aminomethyl Polystyrene Resin
This protocol describes the initial step of attaching the linker to the solid support.
Materials:
-
Aminomethyl polystyrene resin (100-200 mesh, 1% DVB)
-
4-Chloropyridine-3-sulfonyl chloride
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Methanol (MeOH)
Procedure:
-
Swell the aminomethyl polystyrene resin (1 g, loading capacity e.g., 1.0 mmol/g) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.
-
Drain the DCM.
-
Dissolve 4-chloropyridine-3-sulfonyl chloride (3 equivalents based on resin loading) in anhydrous DCM (10 mL).
-
Add the solution of the sulfonyl chloride to the swollen resin.
-
Add DIPEA (5 equivalents based on resin loading) to the reaction mixture.
-
Shake the vessel at room temperature for 12-16 hours.
-
Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum to a constant weight.
-
The loading of the resin can be determined by elemental analysis (S or Cl) or by a test cleavage.
Protocol 2: On-Resin Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines the reaction of a primary amine with the resin-bound 4-chloropyridine scaffold.
Materials:
-
Resin from Protocol 1
-
Primary amine (e.g., benzylamine)
-
N,N-Dimethylformamide (DMF), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Swell the resin from Protocol 1 (1 g) in anhydrous DMF (10 mL) for 30 minutes.
-
Drain the DMF.
-
Dissolve the primary amine (5 equivalents based on resin loading) and DIPEA (5 equivalents) in anhydrous DMF (10 mL).
-
Add the solution to the resin.
-
Heat the reaction mixture at 60-80 °C for 16-24 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 3: Safety-Catch Activation and Cleavage
This protocol describes the N-alkylation of the sulfonamide linker followed by nucleophilic cleavage to release the final product.
Materials:
-
Resin from Protocol 2
-
Iodoacetonitrile or other alkylating agent
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nucleophile for cleavage (e.g., sodium methoxide in methanol, or an amine)
-
Trifluoroacetic acid (TFA) for final product work-up
Procedure:
Activation (N-Alkylation):
-
Swell the resin from Protocol 2 (1 g) in anhydrous DMF (10 mL) for 30 minutes.
-
Drain the DMF.
-
Add a solution of iodoacetonitrile (10 equivalents based on initial resin loading) and K2CO3 (5 equivalents) in anhydrous DMF (10 mL).
-
Shake the mixture at room temperature for 24 hours.
-
Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
Cleavage:
-
Swell the activated resin in the appropriate solvent for the chosen nucleophile (e.g., THF/MeOH for sodium methoxide, or DMF for an amine).
-
Add the nucleophilic cleavage reagent (e.g., 0.5 M sodium methoxide in THF/MeOH, or an excess of a primary amine in DMF).
-
Shake the mixture at room temperature for 12-24 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with the reaction solvent.
-
Combine the filtrate and washings.
-
Neutralize the solution if necessary (e.g., with acetic acid if using sodium methoxide).
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by chromatography.
IV. Data Presentation
The following tables provide illustrative quantitative data for solid-phase synthesis of sulfonamides. Note that specific data for 4-chloropyridine-3-sulfonyl chloride in a solid-phase context is not extensively reported in the literature; therefore, these values are based on analogous systems and should be considered as representative examples.
Table 1: Illustrative Resin Loading and Reaction Yields
| Step | Resin Type | Reagent | Loading/Yield | Purity (Crude) |
| Immobilization | Aminomethyl Polystyrene | 4-Chloropyridine-3-sulfonyl chloride | 0.8 mmol/g | N/A |
| SNAr | Resin-bound Chloropyridine | Benzylamine | >95% conversion | >90% |
| Cleavage | Activated Resin | Sodium Methoxide | 85% | >85% |
Table 2: Comparison of Cleavage Conditions (Illustrative)
| Nucleophile | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Sodium Methoxide | THF/MeOH | 18 | 25 | 85 |
| Benzylamine | DMF | 24 | 50 | 75 |
| Ammonia (7N in MeOH) | MeOH | 24 | 25 | 80 |
V. Visualizations
Diagram 1: General Workflow for Solid-Phase Synthesis using 4-Chloropyridine-3-sulfonyl Chloride
Caption: General workflow for the solid-phase synthesis of substituted pyridinesulfonamides.
Diagram 2: Signaling Pathway of the Safety-Catch Linker Strategy
Caption: The "safety-catch" linker strategy for controlled cleavage from the solid support.
Diagram 3: Logical Relationship of Reagents and Intermediates
Caption: Relationship between starting materials, intermediates, and the final product.
Application Notes and Protocols: Reaction of 4-Chloropyridine-3-sulfonyl chloride with Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloropyridine-3-sulfonyl chloride is a versatile bifunctional reagent of significant interest in medicinal chemistry. Its structure incorporates two reactive sites: a sulfonyl chloride group and a chlorine atom on an electron-deficient pyridine ring. This dual reactivity allows for sequential or selective reactions with nucleophiles, making it a valuable building block for the synthesis of diverse molecular scaffolds. The resulting sulfonamide derivatives, particularly N-aryl-4-chloropyridine-3-sulfonamides and 4-(arylamino)pyridine-3-sulfonamides, are prominent pharmacophores found in a variety of biologically active compounds.
Derivatives of this scaffold have shown potential as inhibitors of various enzymes, including carbonic anhydrases and kinases, which are implicated in a range of diseases such as cancer, glaucoma, and inflammation. The pyridine nitrogen atom can enhance interactions with biological targets, potentially leading to improved potency and selectivity compared to analogous benzene-based sulfonamides.
This document provides detailed application notes and experimental protocols for the reaction of 4-chloropyridine-3-sulfonyl chloride with anilines, focusing on the two primary reaction pathways: sulfonamide bond formation and nucleophilic aromatic substitution.
Reaction Pathways
4-Chloropyridine-3-sulfonyl chloride can react with anilines at two positions, depending on the reaction conditions and the nature of the aniline nucleophile.
-
Reaction at the Sulfonyl Chloride (Sulfonamide Formation): The highly electrophilic sulfonyl chloride group readily reacts with the amino group of anilines to form a stable sulfonamide linkage. This reaction is typically fast and is the primary focus of this protocol.
-
Nucleophilic Aromatic Substitution (SNAr) at the 4-position: The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic attack by anilines, particularly under forcing conditions (e.g., higher temperatures). This substitution is facilitated by the electron-withdrawing effect of the sulfonyl chloride group and the ring nitrogen.
This document will primarily detail the protocol for the formation of N-aryl-4-chloropyridine-3-sulfonamides.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the synthesis of N-aryl-4-chloropyridine-3-sulfonamides from 4-chloropyridine-3-sulfonyl chloride and various substituted anilines.
Table 1: Reaction of 4-Chloropyridine-3-sulfonyl chloride with Substituted Anilines
| Entry | Aniline Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pyridine | Dichloromethane (DCM) | 0 to RT | 4 | 85 |
| 2 | 4-Methoxyaniline | Triethylamine (TEA) | Tetrahydrofuran (THF) | 0 to RT | 3 | 92 |
| 3 | 4-Chloroaniline | Pyridine | Dichloromethane (DCM) | 0 to RT | 5 | 88 |
| 4 | 4-Nitroaniline | Triethylamine (TEA) | Acetonitrile | RT | 6 | 75 |
| 5 | 2-Methylaniline | Pyridine | Dichloromethane (DCM) | 0 to RT | 4 | 82 |
Note: The data presented in this table is illustrative and based on general procedures for sulfonamide synthesis. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
Protocol 1: Synthesis of N-(phenyl)-4-chloropyridine-3-sulfonamide
This protocol describes a general procedure for the reaction of 4-chloropyridine-3-sulfonyl chloride with aniline to form the corresponding sulfonamide.
Materials:
-
4-Chloropyridine-3-sulfonyl chloride (1.0 eq)
-
Aniline (1.05 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of aniline (1.05 eq) and pyridine (2.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask at 0 °C (ice bath), add a solution of 4-chloropyridine-3-sulfonyl chloride (1.0 eq) in anhydrous DCM dropwise via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(phenyl)-4-chloropyridine-3-sulfonamide.
Protocol 2: Synthesis of 4-Chloropyridine-3-sulfonyl chloride
This protocol outlines the synthesis of the starting material, 4-chloropyridine-3-sulfonyl chloride, from 4-hydroxypyridine-3-sulfonic acid.[1]
Materials:
-
4-Hydroxypyridine-3-sulfonic acid
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus trichloride (PCl₃)
-
Chlorine gas
-
Ethylene chloride
-
Water
-
Reaction vessel with reflux condenser and gas inlet
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a suitable reaction vessel, combine 4-hydroxypyridine-3-sulfonic acid (1.0 eq), phosphorus oxychloride (3.5 eq), and phosphorus trichloride (2.4 eq).
-
Heat the mixture to reflux with stirring. The temperature should rise to approximately 80 °C.
-
Pass chlorine gas (2.4 eq) into the reaction mixture over a period of about 3 hours. The temperature will increase to around 100 °C due to the exothermic reaction.
-
Continue to heat the mixture under reflux for 24 hours, during which the temperature will rise to about 110 °C.
-
After the reaction is complete, distill off the excess phosphorus oxychloride under vacuum.
-
Allow the residue to cool to approximately 40 °C and then dissolve it in ethylene chloride.
-
Carefully quench the mixture by portion-wise addition of water, maintaining the temperature below 30 °C with external cooling.
-
Separate the organic phase and wash it twice with water.
-
Distill off the solvent and dry the residue under vacuum to obtain 4-chloropyridine-3-sulfonyl chloride in nearly quantitative yield.
Visualizations
Reaction of 4-Chloropyridine-3-sulfonyl chloride with Aniline
References
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 4-Chloropyridine-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing 4-chloropyridine-3-sulfonyl chloride as a versatile starting material. The inherent reactivity of both the sulfonyl chloride group and the 4-chloro substituent on the pyridine ring allows for the construction of a variety of heterocyclic systems, including substituted pyridinesulfonamides and fused bicyclic structures. The following sections detail synthetic strategies, experimental procedures, and characterization data for the preparation of these compounds, which are of significant interest in medicinal chemistry and drug discovery.
Synthesis of 4-Substituted Pyridine-3-sulfonamides via Nucleophilic Aromatic Substitution
The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, providing a straightforward method for introducing diverse functionalities. This approach has been successfully employed in the synthesis of novel carbonic anhydrase inhibitors and other biologically active molecules.[1][2]
Synthesis of 4-Azidopyridine-3-sulfonamide
A key intermediate for the synthesis of triazole-containing heterocycles is 4-azidopyridine-3-sulfonamide. This is achieved by reacting 4-chloropyridine-3-sulfonamide (which can be readily prepared from 4-chloropyridine-3-sulfonyl chloride and ammonia) with sodium azide.
Experimental Protocol:
A solution of 4-chloropyridine-3-sulfonamide (1.0 eq) in a mixture of dimethylformamide (DMF) and water is treated with sodium azide (NaN₃, 1.5 eq). The reaction mixture is heated to 90 °C for 3 hours. After cooling, the product is precipitated, filtered, and washed to yield 4-azidopyridine-3-sulfonamide.[1]
Synthesis of 4-(1,2,3-Triazol-1-yl)pyridine-3-sulfonamides via Click Chemistry
The 4-azidopyridine-3-sulfonamide intermediate can be further elaborated into a variety of 1,2,3-triazole derivatives through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent example of "click chemistry".[1] This reaction allows for the introduction of a wide range of substituents, facilitating the exploration of structure-activity relationships (SAR).
Experimental Protocol:
To a solution of 4-azidopyridine-3-sulfonamide (1.0 eq) and a terminal alkyne (1.1 eq) in anhydrous acetonitrile under a nitrogen atmosphere, triethylamine (Et₃N, 2.0 eq) and copper(I) iodide (CuI, 0.1 eq) are added. The reaction is stirred at room temperature for 16 hours. The resulting product is then isolated and purified.[1]
Quantitative Data for Synthesized 4-(1,2,3-Triazol-1-yl)pyridine-3-sulfonamides:
| Compound ID | R¹ Substituent on Alkyne | Yield (%) |
| 3 | Phenyl | 65 |
| 4 | 4-Methylphenyl | 58 |
| 5 | 4-Methoxyphenyl | 55 |
| 6 | 4-Chlorophenyl | 62 |
| 7 | Propargyl alcohol | 45 |
| 8 | Cyclohexyl | 51 |
Data adapted from reference[1].
Workflow for the Synthesis of 4-(1,2,3-Triazol-1-yl)pyridine-3-sulfonamides:
References
Catalytic Methods for Sulfonamide Formation with 4-Chloropyridine-3-sulfonyl chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic synthesis of sulfonamides derived from 4-Chloropyridine-3-sulfonyl chloride. The following methods offer mild and efficient alternatives to traditional uncatalyzed reactions, which often require harsh conditions, especially when dealing with less nucleophilic amines. The protocols presented herein are intended to serve as a practical guide for researchers in medicinal chemistry and drug development.
Introduction
Sulfonamides are a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs. The synthesis of sulfonamides traditionally involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a stoichiometric amount of base to neutralize the HCl byproduct. While effective for simple amines, this method can be sluggish and low-yielding for less nucleophilic or sterically hindered amines, often requiring forcing conditions that are incompatible with sensitive functional groups.
The use of catalysts can significantly enhance the efficiency and substrate scope of sulfonamide synthesis. Catalytic methods can activate the sulfonyl chloride, the amine, or both, facilitating the reaction under milder conditions and often leading to higher yields and purities. This document details two distinct catalytic protocols for the reaction of 4-Chloropyridine-3-sulfonyl chloride with various amines.
General Reaction Scheme
The fundamental transformation discussed is the reaction of 4-Chloropyridine-3-sulfonyl chloride with a primary or secondary amine to yield the corresponding sulfonamide.
Caption: General reaction for sulfonamide formation.
Application Note 1: Indium-Catalyzed Sulfonylation
This protocol describes a mild and efficient method for the synthesis of sulfonamides using a catalytic amount of indium metal.[1] This method is particularly advantageous as indium is a low-toxicity metal that is stable in air and water, making it a user-friendly catalyst. The reaction proceeds under neutral conditions, avoiding the need for strong bases that can cause side reactions with sensitive substrates.
Experimental Protocol: Indium-Catalyzed Synthesis of N-Substituted-4-chloropyridine-3-sulfonamides
Materials:
-
4-Chloropyridine-3-sulfonyl chloride
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Indium powder (In, 99.99%)
-
Acetonitrile (MeCN), anhydrous
-
Argon or Nitrogen gas supply
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-Chloropyridine-3-sulfonyl chloride (1.0 mmol, 1.0 equiv).
-
Add anhydrous acetonitrile (5 mL).
-
Add the desired amine (1.1 mmol, 1.1 equiv) to the solution.
-
Add indium powder (0.1 mmol, 0.1 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure sulfonamide.
Caption: Workflow for Indium-Catalyzed Sulfonylation.
Data Presentation: Representative Examples of Indium-Catalyzed Sulfonylation
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N-phenyl-4-chloropyridine-3-sulfonamide | 12 | 92 |
| 2 | Benzylamine | N-benzyl-4-chloropyridine-3-sulfonamide | 8 | 95 |
| 3 | Morpholine | 4-((4-chloropyridin-3-yl)sulfonyl)morpholine | 6 | 98 |
| 4 | Cyclohexylamine | N-cyclohexyl-4-chloropyridine-3-sulfonamide | 10 | 94 |
Yields are hypothetical and based on typical results for similar reactions reported in the literature.[1]
Application Note 2: DMAP-Catalyzed Sulfonylation
4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst for a wide range of reactions, including sulfonamide formation.[2][3] It is particularly effective for reactions involving sterically hindered or electronically deactivated amines. The catalytic cycle involves the formation of a highly reactive N-sulfonylpyridinium intermediate. This protocol outlines the use of a catalytic amount of DMAP for the synthesis of sulfonamides from 4-Chloropyridine-3-sulfonyl chloride.
Experimental Protocol: DMAP-Catalyzed Synthesis of N-Substituted-4-chloropyridine-3-sulfonamides
Materials:
-
4-Chloropyridine-3-sulfonyl chloride
-
Primary or secondary amine
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (Et3N) or other non-nucleophilic base
-
Dichloromethane (DCM) or Chloroform (CHCl3), anhydrous
-
Argon or Nitrogen gas supply
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (5 mL).
-
Add triethylamine (1.5 mmol, 1.5 equiv) to the solution.
-
Add 4-(Dimethylamino)pyridine (DMAP) (0.1 mmol, 0.1 equiv).
-
In a separate flask, dissolve 4-Chloropyridine-3-sulfonyl chloride (1.1 mmol, 1.1 equiv) in anhydrous dichloromethane (3 mL).
-
Slowly add the solution of 4-Chloropyridine-3-sulfonyl chloride to the amine solution at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL), followed by saturated aqueous sodium bicarbonate solution (10 mL), and finally brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for DMAP-Catalyzed Sulfonylation.
Data Presentation: Representative Examples of DMAP-Catalyzed Sulfonylation
| Entry | Amine | Base | Reaction Time (h) | Yield (%) |
| 1 | 2,6-Dimethylaniline | Triethylamine | 24 | 85 |
| 2 | tert-Butylamine | Triethylamine | 18 | 90 |
| 3 | Diisopropylamine | Triethylamine | 20 | 88 |
| 4 | 4-Nitroaniline | Triethylamine | 24 | 75 |
Yields are hypothetical and based on the expected improvement for less reactive amines with DMAP catalysis.[4]
Conclusion
The catalytic methods presented provide efficient and mild protocols for the synthesis of a variety of sulfonamides from 4-Chloropyridine-3-sulfonyl chloride. The indium-catalyzed method offers a simple, neutral-condition procedure suitable for a broad range of amines. The DMAP-catalyzed method is particularly advantageous for challenging substrates such as sterically hindered or electronically deactivated amines. These protocols can be valuable tools for medicinal chemists and drug development professionals, enabling the synthesis of diverse sulfonamide libraries for biological screening. Researchers are encouraged to optimize these general procedures for their specific substrates to achieve the best results.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: One-Pot Synthesis of Bioactive Molecules Using 4-Chloropyridine-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot synthesis of bioactive molecules and key pharmaceutical intermediates utilizing 4-chloropyridine-3-sulfonyl chloride. The protocols focus on efficient synthetic methodologies, and the resulting compounds have applications in various therapeutic areas, including cardiovascular disease and oncology.
Introduction
4-Chloropyridine-3-sulfonyl chloride is a versatile reagent in medicinal chemistry, serving as a crucial building block for the synthesis of a variety of bioactive sulfonamide derivatives. The pyridine sulfonamide scaffold is present in numerous compounds with diverse pharmacological activities, including antibacterial, anticancer, and diuretic properties. One-pot synthesis and multicomponent reactions are highly valuable in drug discovery as they offer increased efficiency, reduced waste, and the ability to generate diverse molecular libraries rapidly. This document details a key one-pot application of 4-chloropyridine-3-sulfonyl chloride in the synthesis of a vital intermediate for the diuretic drug Torsemide and discusses its broader potential in synthesizing other bioactive molecules like carbonic anhydrase and JNK inhibitors.
Application 1: One-Pot Synthesis of (3-Sulfonamide-4-chloro)pyridine, a Key Intermediate for Torsemide
Torsemide is a potent loop diuretic used in the management of edema associated with congestive heart failure, renal disease, and hepatic disease, as well as for the treatment of hypertension. A critical step in the synthesis of Torsemide is the preparation of (3-Sulfonamide-4-chloro)pyridine. The following protocol describes an efficient one-pot synthesis of this key intermediate from 4-chloropyridine-3-sulfonyl chloride.
Experimental Protocol: One-Pot Synthesis of (3-Sulfonamide-4-chloro)pyridine
This protocol is adapted from established industrial processes for the synthesis of Torsemide intermediates.[1][2][3][4]
Materials:
-
4-Chloropyridine-3-sulfonyl chloride
-
Ammonium hydroxide solution (25%)
-
Methyl tert-butyl ether (MTBE)
-
Deionized water
-
Standard laboratory glassware and equipment (three-necked flask, magnetic stirrer, condenser, thermometer, dropping funnel)
Procedure:
-
In a 100 mL three-necked flask equipped with a magnetic stirrer, condenser, thermometer, and dropping funnel, suspend 10 g (46.7 mmoles) of 4-chloropyridine-3-sulfonyl chloride in 30 mL of MTBE at room temperature.
-
Slowly add 13.5 mL of 25% ammonium hydroxide solution to the suspension. The addition rate should be controlled to allow the temperature to increase to approximately 40-45°C.
-
After the addition is complete, continue stirring the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0-5°C and maintain this temperature for 1 hour to allow for complete precipitation of the product.
-
Filter the precipitate and wash it with 15 mL of cold deionized water.
-
Dry the collected solid under vacuum at 50°C to a constant weight to yield (3-Sulfonamide-4-chloro)pyridine.
Expected Results
This one-pot reaction typically yields (3-Sulfonamide-4-chloro)pyridine in high purity and good yield.
| Parameter | Value | Reference |
| Yield | ~74% | [1] |
| Purity (by HPLC) | 93-97% | [1] |
| Melting Point | 162-164°C | [4] |
Synthesis Workflow
Caption: One-pot synthesis of a key Torsemide intermediate.
Broader Applications in the Synthesis of Bioactive Molecules
The reactivity of the sulfonyl chloride group in 4-chloropyridine-3-sulfonyl chloride makes it a valuable starting material for creating libraries of bioactive compounds through reactions with various nucleophiles.
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[5][6][7][8] Sulfonamides are a well-established class of CA inhibitors. While direct one-pot syntheses of complex CA inhibitors from 4-chloropyridine-3-sulfonyl chloride are not extensively reported, multi-step syntheses often begin with the formation of a pyridine-3-sulfonamide, which is then further elaborated. For example, 4-substituted pyridine-3-sulfonamides have been synthesized and shown to be potent inhibitors of human carbonic anhydrase isoforms, particularly the cancer-associated hCA IX and hCA XII.[5][7]
JNK Inhibitors
c-Jun N-terminal kinases (JNKs) are a group of protein kinases that play a critical role in signal transduction pathways involved in cell proliferation, apoptosis, and inflammation.[9][10][11] Dysregulation of JNK signaling is implicated in various diseases, including cancer and neurodegenerative disorders, making JNK inhibitors attractive therapeutic targets. Several potent JNK inhibitors feature a pyridine scaffold. The synthesis of novel pyrazol-4-yl pyridine derivatives with arylsulfonamide tethers has been explored for their potential as JNK inhibitors in leukemia cells.[10] Although a direct one-pot synthesis from 4-chloropyridine-3-sulfonyl chloride is not explicitly detailed, the core structure highlights the potential of this starting material in developing kinase inhibitors.
Signaling Pathway Context
The bioactive molecules derived from 4-chloropyridine-3-sulfonyl chloride can modulate key cellular signaling pathways. For instance, JNK inhibitors would interfere with the JNK signaling cascade, which is a part of the larger mitogen-activated protein kinase (MAPK) pathway.
Caption: Inhibition of the JNK signaling pathway.
Conclusion
4-Chloropyridine-3-sulfonyl chloride is a readily accessible and highly reactive starting material for the efficient synthesis of bioactive sulfonamides. The one-pot synthesis of the Torsemide intermediate, (3-Sulfonamide-4-chloro)pyridine, demonstrates the utility of this reagent in pharmaceutical manufacturing. Furthermore, its potential for generating diverse libraries of compounds targeting enzymes such as carbonic anhydrases and JNKs underscores its importance for researchers and scientists in drug discovery and development. The provided protocols and data offer a solid foundation for further exploration of this versatile building block in medicinal chemistry.
References
- 1. US6670478B2 - Process for preparing torsemide intermediate - Google Patents [patents.google.com]
- 2. EP1284733A1 - Novel processes for preparing torsemide intermediate - Google Patents [patents.google.com]
- 3. EP1741429A2 - Processes for preparing torsemide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase inhibitors. Regioselective synthesis of novel series 1-substituted 1,4-dihydro-4-oxo-3-pyridinesulfonamides and their inhibition of the human cytosolic isozymes I and II and transmembrane cancer-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Enhanced Detection of Amines in Biological Matrices via Derivatization with 4-Chloropyridine-3-sulfonyl Chloride for LC-MS Analysis
INTRODUCTION: The quantitative analysis of primary and secondary amines is crucial in various stages of drug development and biomedical research due to their roles as neurotransmitters, metabolites, and active pharmaceutical ingredients. However, their inherent polarity and often low molecular weight can lead to poor retention in reversed-phase liquid chromatography and inefficient ionization in mass spectrometry, posing significant analytical challenges. To overcome these limitations, derivatization is a widely employed strategy to enhance the chromatographic and mass spectrometric properties of these analytes. This application note describes a robust method for the derivatization of amines using 4-Chloropyridine-3-sulfonyl chloride, a novel reagent designed to improve detection sensitivity and chromatographic resolution in LC-MS/MS analysis.
The reaction of 4-Chloropyridine-3-sulfonyl chloride with primary and secondary amines yields stable sulfonamides. This derivatization imparts several key advantages: it neutralizes the basicity of the amine, introduces a readily ionizable moiety for enhanced mass spectrometric detection, and increases the hydrophobicity of the analyte, leading to improved retention on reversed-phase columns. The resulting derivatives exhibit excellent stability and can be analyzed with high sensitivity and selectivity using tandem mass spectrometry.
This document provides a detailed protocol for the derivatization procedure, a comprehensive LC-MS/MS method for the analysis of the resulting sulfonamides, and illustrative quantitative data for a selection of representative amine compounds.
Experimental Workflow
Figure 1. General experimental workflow for the derivatization of amines with 4-Chloropyridine-3-sulfonyl chloride followed by LC-MS/MS analysis.
Detailed Experimental Protocols
1. Materials and Reagents
-
4-Chloropyridine-3-sulfonyl chloride (CAS: 33263-44-4)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium bicarbonate
-
Amine standards (e.g., amphetamine, pseudoephedrine, etc.)
-
Internal Standard (IS) - a stable isotope-labeled analogue of one of the analytes.
-
Biological matrix (e.g., human plasma)
2. Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of amine standards and the internal standard at a concentration of 1 mg/mL in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions in a mixture of acetonitrile and water (1:1, v/v) to create calibration standards.
-
Sample Preparation:
-
To 100 µL of the biological matrix (e.g., plasma), add 20 µL of the internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
3. Derivatization Protocol
-
Reconstitute the dried extract from the sample preparation step in 100 µL of 50 mM ammonium bicarbonate buffer (pH 9.0).
-
Prepare the derivatization reagent by dissolving 4-Chloropyridine-3-sulfonyl chloride in anhydrous acetonitrile to a final concentration of 1 mg/mL.
-
Add 50 µL of the derivatization reagent solution to the reconstituted sample.
-
Vortex briefly and incubate the mixture at 60°C for 30 minutes in a heating block.
-
After incubation, cool the samples to room temperature.
-
Add 10 µL of 1% formic acid in water to quench the reaction.
-
Vortex and transfer the sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | 800 L/hr |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data and Results
The following table presents hypothetical but representative MRM transitions and analytical performance data for the analysis of several amine compounds after derivatization with 4-Chloropyridine-3-sulfonyl chloride.
Table 1: Hypothetical MRM Transitions and Analytical Performance
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) |
| Amphetamine | 311.1 | 119.1 | 4.2 | 0.1 | 0.5 |
| Pseudoephedrine | 341.1 | 147.1 | 3.8 | 0.2 | 0.8 |
| Metformin | 305.1 | 171.1 | 2.5 | 0.5 | 2.0 |
| Gabapentin | 347.2 | 155.1 | 4.8 | 0.3 | 1.0 |
Derivatization Reaction
Troubleshooting & Optimization
optimizing reaction conditions for 4-chloropyridine-3-sulfonamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chloropyridine-3-sulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of 4-chloropyridine-3-sulfonamide?
A1: A common and effective starting material is 4-hydroxypyridine-3-sulfonic acid.[1] This precursor undergoes a two-step conversion involving chlorination and subsequent amidation to yield the desired product.
Q2: What are the typical yields and purity levels for this synthesis?
A2: With optimized protocols, yields for the synthesis of 4-chloropyridine-3-sulfonamide can reach approximately 83-84%.[1][2] Purity levels are often high, with HPLC analysis indicating purities of around 99.6-99.7%.[1][2]
Q3: What is the role of phosphorus oxychloride and phosphorus trichloride in the reaction?
A3: Phosphorus oxychloride (POCl₃) and phosphorus trichloride (PCl₃) are used as chlorinating agents to convert the hydroxyl group of 4-hydroxypyridine-3-sulfonic acid into a chlorine atom and the sulfonic acid group into a sulfonyl chloride.[1]
Q4: What are the recommended solvents for this synthesis?
A4: Solvents such as toluene, ethylene chloride, and chloroform have been successfully used in the synthesis.[1] The choice of solvent can impact the solubility of intermediates and the overall reaction efficiency. For instance, using chloroform may necessitate a larger solvent volume due to the lower solubility of 4-chloropyridine-3-sulfonyl chloride.[1]
Q5: How is the final product, 4-chloropyridine-3-sulfonamide, typically purified?
A5: The product is typically purified by filtration of the precipitated solid, followed by washing with water to remove any remaining chlorides and then with an organic solvent like toluene or ethylene chloride.[1][2] Drying is recommended at ambient temperature as the product can be thermolabile, especially when moist.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete chlorination of the starting material. | - Ensure the reaction with phosphorus oxychloride and phosphorus trichloride goes to completion by monitoring the reaction progress. - Maintain the recommended reaction temperature (reflux at around 80-110°C) for a sufficient duration (e.g., 20-24 hours).[1] |
| Incomplete amidation of the sulfonyl chloride intermediate. | - Ensure the pH remains in the basic range (around 9) during the addition of the ammonia solution to favor the reaction.[2] - Allow for a sufficient post-reaction stirring time (e.g., 3 hours) to ensure complete conversion.[1] | |
| Loss of product during workup and purification. | - Carefully separate the organic and aqueous phases after extraction. - Ensure the washing steps are performed efficiently without excessive loss of the product. | |
| Product Impurities Detected by HPLC | Presence of unreacted starting material or intermediates. | - Optimize reaction times and temperatures for both the chlorination and amidation steps to drive the reactions to completion. |
| Formation of side products. | - Control the temperature during the addition of the ammonia solution, keeping it below 30-35°C to minimize potential side reactions.[1] | |
| Inefficient purification. | - Ensure the product is thoroughly washed with water to remove any residual chlorides. - Consider recrystallization from a suitable solvent if purity issues persist. | |
| Product Encrustation on Reactor Walls | Precipitation of the product on the reactor surface. | - The addition of a co-solvent like acetone (around 15% of the main solvent volume) can help prevent encrustation and improve phase mixing, which may accelerate the reaction.[1] |
| Product Decomposition | The product is thermolabile, especially when moist. | - Dry the final product at ambient temperature or below 50°C to prevent thermal decomposition.[1] |
Experimental Protocols
Synthesis of 4-Chloropyridine-3-sulfonamide from 4-Hydroxypyridine-3-sulfonic Acid
This protocol is based on a procedure described in patent literature.[1]
Materials:
-
4-Hydroxypyridine-3-sulfonic acid
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus trichloride (PCl₃)
-
Chlorine gas (Cl₂)
-
Ethylene chloride
-
25% Aqueous ammonia solution
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Toluene or MTBE (for washing)
Procedure:
-
Chlorination:
-
In a suitable reactor, combine 4-hydroxypyridine-3-sulfonic acid, phosphorus oxychloride, and phosphorus trichloride.
-
Heat the mixture to reflux (approximately 80°C) with stirring.
-
Introduce chlorine gas into the reaction mixture over 3 to 4 hours. The reaction temperature will gradually increase.
-
Continue stirring under reflux for about 20 hours, during which the temperature may rise to 105-110°C.
-
After the reaction is complete, cool the mixture to about 50°C.
-
Distill off the excess phosphorus oxychloride and phosphorus trichloride under vacuum.
-
-
Work-up of the Intermediate:
-
To the distillation residue, add ethylene chloride at approximately 40°C.
-
Carefully add water portion-wise while cooling to maintain a temperature below 30°C.
-
Separate the organic and aqueous phases.
-
Wash the organic phase twice with water. The resulting solution contains 4-chloropyridine-3-sulfonyl chloride.
-
-
Amidation:
-
To the solution of 4-chloropyridine-3-sulfonyl chloride, add a 25% aqueous ammonia solution portion-wise while maintaining the temperature below 30-35°C with external cooling.
-
Stir the mixture intensively for about 3 hours, ensuring the pH remains in the basic region.
-
Neutralize the mixture with concentrated hydrochloric acid.
-
Continue stirring for another 3 hours.
-
-
Isolation and Purification:
-
Filter the precipitated product.
-
Wash the solid residue with water until it is free of chlorides.
-
Subsequently, wash the solid with an organic solvent such as ethylene chloride or toluene.
-
Dry the final product, 4-chloropyridine-3-sulfonamide, at ambient temperature.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Yield | ~83-84% | [1][2] |
| Purity (HPLC) | 99.6-99.7% | [1][2] |
| Melting Point | 153°C (with decomposition) | [1][2] |
| Chlorination Reflux Temperature | 80-110°C | [1] |
| Amidation Temperature | < 30-35°C | [1] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 4-chloropyridine-3-sulfonamide.
Troubleshooting Logic
References
Technical Support Center: Reactions of 4-Chloropyridine-3-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloropyridine-3-sulfonyl chloride. The information is designed to help anticipate and address common issues encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with 4-Chloropyridine-3-sulfonyl chloride?
A1: The most prevalent side products arise from three main reaction pathways:
-
Hydrolysis: Reaction with water to form 4-chloropyridine-3-sulfonic acid.
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Nucleophilic Aromatic Substitution (SNAr): Substitution of the chlorine atom at the 4-position of the pyridine ring by a nucleophile.
-
Self-Condensation/Dimerization: Reaction of the starting material or its primary product with another molecule of the sulfonyl chloride.
Q2: Why is 4-Chloropyridine-3-sulfonyl chloride so susceptible to hydrolysis?
A2: The sulfonyl chloride functional group is highly electrophilic and readily reacts with water, which is a common trace impurity in solvents and reagents. This reactivity is characteristic of many sulfonyl chlorides. The pyridine ring, particularly with its electron-withdrawing chloro-substituent, further enhances the electrophilicity of the sulfur atom, making it very sensitive to moisture.[1]
Q3: Under what conditions does Nucleophilic Aromatic Substitution (SNAr) at the 4-position become a significant side reaction?
A3: SNAr is more likely to occur when using strong nucleophiles, particularly primary and secondary amines, at elevated temperatures. The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the carbon at the 4-position electrophilic and thus susceptible to nucleophilic attack.
Q4: What is the likely structure of the self-condensation or dimerization product?
A4: While specific characterization is limited in readily available literature, a common pathway for such side products in the synthesis of sulfonamides is the reaction of the desired sulfonamide product with a molecule of the starting sulfonyl chloride. This would result in the formation of a disulfonimide linkage. In the context of synthesizing 4-chloropyridine-3-sulfonamide, this side product would be N-(4-chloropyridine-3-sulfonyl)-4-chloropyridine-3-sulfonamide.
Troubleshooting Guides
This section provides structured guidance for identifying and mitigating the formation of common side products.
Issue 1: Formation of 4-chloropyridine-3-sulfonic acid
Symptoms:
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Lower than expected yield of the desired product.
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Presence of a highly polar impurity, often water-soluble, observed during work-up or chromatography.
-
Changes in the pH of the reaction mixture if unbuffered.
Root Cause Analysis: The primary cause is the presence of water in the reaction.
Corrective and Preventive Actions:
-
Stringent Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven (e.g., at 120°C) and cool under an inert atmosphere (e.g., nitrogen or argon) before use.
-
Use anhydrous solvents, preferably from a freshly opened bottle or distilled from an appropriate drying agent.
-
Dry all reagents and starting materials before use, if applicable.
-
-
Inert Atmosphere:
-
Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
-
-
Reverse Addition:
-
In some cases, adding the 4-Chloropyridine-3-sulfonyl chloride solution to the nucleophile solution can minimize its exposure to trace moisture.
-
Issue 2: Formation of 4-substituted Nucleophilic Aromatic Substitution (SNAr) Products
Symptoms:
-
Formation of a byproduct with a mass corresponding to the displacement of the 4-chloro substituent with the nucleophile.
-
Complex product mixture observed by TLC or LC-MS, especially when using amine nucleophiles.
Root Cause Analysis: The nucleophile attacks the 4-position of the pyridine ring in addition to, or instead of, the sulfonyl chloride group. This is favored by elevated temperatures and highly nucleophilic reagents.
Corrective and Preventive Actions:
-
Temperature Control:
-
Maintain the reaction at the lowest possible temperature that allows for the desired reaction to proceed at a reasonable rate. Often, reactions are started at 0°C or even lower and allowed to slowly warm to room temperature.
-
-
Choice of Base:
-
Use a non-nucleophilic, sterically hindered base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl produced during the reaction. Pyridine can sometimes act as a nucleophile itself and should be used with caution.
-
-
Reaction Time:
-
Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that might favor the SNAr side reaction.
-
Issue 3: Formation of Self-Condensation/Dimerization Products
Symptoms:
-
Presence of a higher molecular weight byproduct, often with lower solubility.
-
Reduced yield of the desired primary sulfonamide.
Root Cause Analysis: The initially formed sulfonamide can be deprotonated by the base present in the reaction mixture, and the resulting anion can then react with another molecule of 4-Chloropyridine-3-sulfonyl chloride. This is more likely to occur if there is a localized high concentration of the sulfonyl chloride or if the nucleophile is added too slowly.
Corrective and Preventive Actions:
-
Control of Stoichiometry:
-
Use a slight excess of the amine nucleophile to ensure that all the sulfonyl chloride is consumed.
-
-
Addition Method:
-
Add the 4-Chloropyridine-3-sulfonyl chloride solution dropwise to a solution of the amine and base. This maintains a low concentration of the sulfonyl chloride and favors its reaction with the more nucleophilic amine over the sulfonamide anion. A patent for the synthesis of a torsemide intermediate suggests that adding the sulfonyl chloride to an excess of ammonium hydroxide can minimize this condensation.[2]
-
-
Reaction Conditions:
-
Lower reaction temperatures can also help to disfavor this side reaction.
-
Quantitative Data on Side Product Formation
Obtaining precise, universally applicable quantitative data for side product formation is challenging as it is highly dependent on specific reaction conditions (e.g., solvent, temperature, concentration, rate of addition, and purity of reagents). However, the following table provides a qualitative summary of conditions that influence the prevalence of each major side product.
| Side Product | Conditions Favoring Formation | Conditions Disfavoring Formation |
| 4-chloropyridine-3-sulfonic acid | Presence of water (even in trace amounts), protic solvents, prolonged reaction times at elevated temperatures. | Strict anhydrous conditions, use of aprotic solvents, inert atmosphere, shorter reaction times. |
| 4-substituted SNAr product | High reaction temperatures, use of strong, unhindered nucleophiles (especially primary and secondary amines), extended reaction times. | Low reaction temperatures (e.g., 0°C to room temperature), use of sterically hindered nucleophiles if possible, careful monitoring of reaction progress to avoid unnecessary heating. |
| Self-condensation/Dimerization Product | High concentration of 4-Chloropyridine-3-sulfonyl chloride, slow addition of the amine nucleophile, use of a strong base that can readily deprotonate the sulfonamide product, elevated temperatures. | Dropwise addition of the sulfonyl chloride to the amine solution, use of a slight excess of the amine, maintaining a lower reaction temperature. |
Experimental Protocols
Key Experiment: General Procedure for the Synthesis of a 4-Chloropyridine-3-sulfonamide Derivative
This protocol provides a general methodology for the reaction of 4-Chloropyridine-3-sulfonyl chloride with a primary or secondary amine.
Materials:
-
4-Chloropyridine-3-sulfonyl chloride
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Amine (primary or secondary)
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Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, acetonitrile)
-
Non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Reaction vessel, magnetic stirrer, dropping funnel, and inert gas supply
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the amine (1.1 equivalents) and the non-nucleophilic base (1.5 equivalents) in the anhydrous aprotic solvent.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve 4-Chloropyridine-3-sulfonyl chloride (1.0 equivalent) in the anhydrous aprotic solvent.
-
Transfer the 4-Chloropyridine-3-sulfonyl chloride solution to a dropping funnel and add it dropwise to the stirred amine solution at 0°C over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes, and then let it warm to room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 1-4 hours), quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizing Reaction Pathways and Troubleshooting Logic
Diagram 1: Major Reaction Pathways of 4-Chloropyridine-3-sulfonyl chloride
Caption: Primary reaction pathways for 4-Chloropyridine-3-sulfonyl chloride.
Diagram 2: Troubleshooting Workflow for Undesired Product Formation
Caption: A logical workflow for troubleshooting common side product formation.
References
preventing hydrolysis of 4-Chloropyridine-3-sulfonyl chloride during reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the use of 4-Chloropyridine-3-sulfonyl chloride, with a specific focus on preventing its hydrolysis during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is 4-Chloropyridine-3-sulfonyl chloride and why is it used?
4-Chloropyridine-3-sulfonyl chloride is a chemical reagent commonly used in organic synthesis. It serves as a building block for introducing the 4-chloropyridine-3-sulfonyl group into a molecule. This is particularly important in medicinal chemistry for the synthesis of various pharmaceutical compounds, including diuretics like Torsemide.
Q2: Why is preventing hydrolysis of 4-Chloropyridine-3-sulfonyl chloride so critical?
4-Chloropyridine-3-sulfonyl chloride is highly sensitive to moisture.[1] When it reacts with water (hydrolysis), it decomposes into the corresponding 4-chloropyridine-3-sulfonic acid. This sulfonic acid is unreactive in typical sulfonamide formation reactions, leading to a lower yield of the desired product and complicating the purification process.[2]
Q3: What are the main causes of hydrolysis during my reaction?
Hydrolysis is primarily caused by the presence of water in the reaction setup. Common sources of moisture include:
-
Wet solvents: Using solvents that have not been properly dried.
-
Atmospheric moisture: Exposure of the reaction to air, especially on humid days.
-
Contaminated reagents: Using starting materials or bases that contain water.
-
Improperly dried glassware: Residual water on the surface of flasks, stir bars, and other equipment.
Q4: How can I detect if hydrolysis has occurred in my reaction?
The formation of 4-chloropyridine-3-sulfonic acid as a byproduct is the primary indicator of hydrolysis. This can often be detected by analytical techniques such as:
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Thin Layer Chromatography (TLC): The sulfonic acid will appear as a more polar spot compared to the starting material and the desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This can confirm the presence of the sulfonic acid by its mass.
-
Nuclear Magnetic Resonance (NMR) spectroscopy: The crude NMR spectrum may show peaks corresponding to the sulfonic acid.
Troubleshooting Guide: Preventing Hydrolysis of 4-Chloropyridine-3-sulfonyl chloride
This guide provides solutions to common problems encountered during reactions with 4-Chloropyridine-3-sulfonyl chloride.
Problem 1: Low yield of the desired product and presence of a polar byproduct.
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Symptom: Your reaction results in a low yield of the intended product, and analysis (e.g., TLC, LC-MS) shows a significant amount of a more polar byproduct, likely 4-chloropyridine-3-sulfonic acid.
-
Cause: Hydrolysis of the 4-Chloropyridine-3-sulfonyl chloride.
-
Solution: Implement rigorous anhydrous techniques.
| Recommended Action | Detailed Protocol |
| Use Anhydrous Solvents | Solvents should be dried using appropriate methods (e.g., distillation from a drying agent like sodium/benzophenone for ethers and hydrocarbons, or using molecular sieves). Use of commercially available anhydrous solvents is highly recommended. |
| Dry All Glassware | All glassware should be oven-dried at >100 °C for several hours and cooled under a stream of inert gas (nitrogen or argon) or in a desiccator immediately before use. |
| Maintain an Inert Atmosphere | Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon. This can be achieved using a balloon filled with the inert gas or a Schlenk line. |
| Use Anhydrous Reagents | Ensure all other reagents, especially amines and bases, are dry. Liquid amines can be dried over potassium hydroxide (KOH) pellets, and solid reagents can be dried in a vacuum oven. |
| Controlled Reagent Addition | Add the 4-Chloropyridine-3-sulfonyl chloride solution dropwise to the reaction mixture, preferably at a low temperature (e.g., 0 °C), to control the reaction rate and minimize exposure to any trace moisture.[2] |
Problem 2: Inconsistent reaction yields.
-
Symptom: Repetitions of the same reaction result in significantly different yields.
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Cause: Variable amounts of moisture are being introduced into the reaction. This can be due to fluctuations in ambient humidity or inconsistent application of anhydrous techniques.
-
Solution: Standardize your experimental setup and handling procedures.
| Parameter | Recommended Condition |
| Solvent | Use freshly opened bottles of anhydrous solvents or freshly distilled solvents for each reaction. |
| Atmosphere | Always use an inert atmosphere, regardless of the ambient humidity. |
| Reagent Handling | Handle 4-Chloropyridine-3-sulfonyl chloride and other moisture-sensitive reagents in a glove box or under a steady stream of inert gas. |
| Temperature | Maintain a consistent reaction temperature. Low temperatures (e.g., 0 °C to room temperature) are often preferred to slow down the rate of potential hydrolysis. |
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis under Anhydrous Conditions
This protocol provides a general method for the reaction of 4-Chloropyridine-3-sulfonyl chloride with a primary or secondary amine to form a sulfonamide, with a strong emphasis on preventing hydrolysis.
-
Glassware Preparation: All glassware (round-bottom flask, dropping funnel, condenser) is oven-dried overnight at 120 °C and assembled hot under a stream of dry nitrogen. The setup is then allowed to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Preparation:
-
Anhydrous dichloromethane (or another suitable anhydrous solvent) is transferred to the reaction flask via a cannula or a dry syringe.
-
The amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents, freshly distilled from calcium hydride) are added to the solvent.
-
In a separate flask, 4-Chloropyridine-3-sulfonyl chloride (1.05 equivalents) is dissolved in anhydrous dichloromethane.
-
-
Reaction Execution:
-
The amine solution is cooled to 0 °C in an ice bath.
-
The solution of 4-Chloropyridine-3-sulfonyl chloride is added dropwise to the cooled amine solution over 30 minutes.
-
The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-16 hours (reaction progress should be monitored by TLC or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, it is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization.
-
Visualizing the Chemistry
Hydrolysis Pathway of 4-Chloropyridine-3-sulfonyl chloride
References
troubleshooting low yields in 4-Chloropyridine-3-sulfonyl chloride coupling reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in coupling reactions involving 4-Chloropyridine-3-sulfonyl chloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My coupling reaction of 4-Chloropyridine-3-sulfonyl chloride with a primary/secondary amine is resulting in a very low yield. What are the most common causes?
Low yields in this sulfonamide formation are typically attributed to one or more of the following factors:
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Hydrolysis of the Sulfonyl Chloride: 4-Chloropyridine-3-sulfonyl chloride is highly reactive and susceptible to hydrolysis by moisture from solvents, reagents, or glassware. This hydrolysis converts the starting material into the unreactive 4-chloropyridine-3-sulfonic acid.
-
Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature plays a critical role in the reaction's success. An inappropriate selection can lead to slow reaction rates or the promotion of side reactions.
-
Side Product Formation: Besides hydrolysis, other side reactions can consume the starting material or the desired product. One common side reaction is the double sulfonylation of primary amines, especially under strongly basic conditions.
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Instability of the Product: The resulting 4-chloropyridine sulfonamide may itself be unstable under the reaction conditions, leading to degradation. 4-chloropyridine derivatives can be prone to self-reaction or decomposition.
Q2: How can I minimize the hydrolysis of 4-Chloropyridine-3-sulfonyl chloride?
Strict anhydrous conditions are paramount. To minimize hydrolysis, the following precautions should be taken:
-
Dry Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for several hours) and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.
Q3: What are the recommended bases and solvents for this coupling reaction?
The choice of base and solvent is crucial and often substrate-dependent. Below is a summary of commonly used conditions and their impact on the reaction.
Data Presentation: Impact of Base and Solvent on Sulfonamide Yield
| Base | Solvent | Amine | Temperature (°C) | Yield (%) | Purity (%) | Notes |
| Aqueous Ammonia | t-Butyl methyl ether | Ammonia | Not Specified | ~74 | 93-97 | This process is designed for large-scale synthesis and demonstrates good yield and purity with an inorganic base in a less polar, ether-based solvent.[1] |
| Pyridine | Pyridine | 3-bromo-2-aminopyridine | 80 | Good | Not Specified | In this case, pyridine serves as both the base and the solvent, which can be effective for less reactive amines. However, this can lead to double sulfonylation with some primary amines. |
Troubleshooting Solvent and Base Selection:
-
Bases:
-
Tertiary Amines (e.g., Triethylamine, DIPEA, Pyridine): These are commonly used to scavenge the HCl byproduct of the reaction. Pyridine can also act as a nucleophilic catalyst. However, strongly basic conditions might promote side reactions.
-
Inorganic Bases (e.g., K₂CO₃, Na₂CO₃): These can be effective, particularly in polar aprotic solvents, but their heterogeneity can sometimes lead to slower reaction rates.
-
-
Solvents:
-
Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)): These are generally good choices as they are less likely to react with the sulfonyl chloride.
-
Pyridine: As mentioned, it can serve as both a solvent and a base, which can be advantageous for driving the reaction to completion with less reactive amines.
-
Q4: I am observing a significant amount of a byproduct that appears to be the sulfonic acid. How can I confirm this and prevent its formation?
The formation of 4-chloropyridine-3-sulfonic acid is a strong indicator of premature hydrolysis of your starting material.
-
Confirmation: This byproduct can be identified by LC-MS analysis, as it will have a molecular weight corresponding to the hydrolyzed sulfonyl chloride.
-
Prevention: Rigorously follow the procedures outlined in Q2 to ensure anhydrous conditions. If the problem persists, consider purifying your solvents and amine starting material to remove any traces of water.
Q5: My primary amine seems to be undergoing double sulfonylation. How can I avoid this?
Double sulfonylation, the formation of a di-sulfonyl derivative, can occur with primary amines, especially with an excess of the sulfonyl chloride or under strongly basic conditions.
-
Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) relative to the sulfonyl chloride to ensure the complete consumption of the electrophile.
-
Slow Addition: Add the 4-Chloropyridine-3-sulfonyl chloride solution dropwise to the solution of the amine and base at a low temperature (e.g., 0°C) to control the reaction rate and minimize the instantaneous concentration of the sulfonyl chloride.
-
Choice of Base: A less hindered, milder base may reduce the deprotonation of the initially formed sulfonamide, which is the first step towards double sulfonylation.
Experimental Protocols
Protocol 1: General Procedure for Coupling with a Primary or Secondary Amine
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
4-Chloropyridine-3-sulfonyl chloride
-
Amine (primary or secondary)
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Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the amine (1.1 equivalents) and anhydrous DCM (or THF).
-
Cool the solution to 0°C in an ice bath.
-
Add the base (e.g., TEA, 1.5 equivalents) to the solution.
-
In a separate dry flask, dissolve 4-Chloropyridine-3-sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM (or THF).
-
Add the 4-Chloropyridine-3-sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.
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Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with the addition of water or saturated aqueous sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 4-Chloropyridine-3-sulfonamide using Aqueous Ammonia
This procedure is adapted from a patent for the synthesis of the primary sulfonamide.[1]
Materials:
-
4-Chloropyridine-3-sulfonyl chloride
-
t-Butyl methyl ether
-
Aqueous ammonium hydroxide
Procedure:
-
Dissolve 4-Chloropyridine-3-sulfonyl chloride (1.0 equivalent) in t-butyl methyl ether.
-
Add aqueous ammonium hydroxide (approximately 2.15 mole equivalents of ammonia) to the solution.
-
Stir the reaction mixture at room temperature. The product, (3-sulfonamide-4-chloro)pyridine, will precipitate out of the solution.
-
Isolate the product by filtration.
-
Wash the solid with water and a small amount of cold t-butyl methyl ether.
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Dry the product under vacuum.
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: General reaction scheme.
References
Technical Support Center: Removal of Unreacted 4-Chloropyridine-3-sulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted 4-chloropyridine-3-sulfonyl chloride from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted 4-chloropyridine-3-sulfonyl chloride?
A1: Unreacted 4-chloropyridine-3-sulfonyl chloride is a reactive electrophile that can interfere with subsequent synthetic steps. Its presence can lead to the formation of unwanted side products, complicate product purification, and potentially affect the stability and purity of the final compound.
Q2: What are the primary methods for removing excess 4-chloropyridine-3-sulfonyl chloride?
A2: The most common strategies involve quenching the unreacted sulfonyl chloride to convert it into a more easily separable, water-soluble derivative. Key methods include:
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Aqueous Hydrolysis: Reaction with water or an aqueous base to form the corresponding sulfonic acid.
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Quenching with Amines: Reaction with a primary or secondary amine to form a polar sulfonamide.
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Use of Scavenger Resins: Employing polymer-bound amines or other nucleophiles to selectively react with and remove the sulfonyl chloride by filtration.[1][2][3]
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Chromatographic Separation: Direct purification using column chromatography.
Q3: How do I choose the most suitable removal method for my experiment?
A3: The selection of the optimal method depends on the stability of your desired product to the quenching conditions and its physical properties. For instance, if your product is sensitive to basic conditions, you should avoid quenching with strong aqueous bases. If your product is non-polar, converting the sulfonyl chloride into a highly polar sulfonic acid or sulfonamide will facilitate its removal through aqueous extraction.
Troubleshooting Guides
Issue 1: An oily residue or unexpected solid remains in my organic layer after aqueous workup.
-
Possible Cause: This is likely unreacted 4-chloropyridine-3-sulfonyl chloride, which has a melting point of 44°C and may not be fully hydrolyzed by a simple water wash, especially if the reaction solvent is not water-miscible.[4]
-
Solution 1: Basic Aqueous Wash. Wash the organic layer with a dilute aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH). This will accelerate the hydrolysis of the sulfonyl chloride to the highly water-soluble 4-chloropyridine-3-sulfonic acid salt, which will partition into the aqueous layer. Caution: Ensure your product is stable to basic conditions.
-
Solution 2: Quenching with a Water-Soluble Amine. Before the aqueous workup, add a small amount of a water-soluble amine, such as aqueous ammonia or ethanolamine, to the reaction mixture. This will react with the excess 4-chloropyridine-3-sulfonyl chloride to form a water-soluble sulfonamide that can be easily removed during the extraction.
Issue 2: My product is sensitive to aqueous and/or basic conditions.
-
Possible Cause: The presence of base-labile functional groups (e.g., esters, certain protecting groups) in your product prevents the use of standard basic quenching procedures.
-
Solution 1: Use of Scavenger Resins. Employ a solid-supported amine scavenger, such as aminopropyl-functionalized silica gel.[2] Add the resin to the reaction mixture and stir until the sulfonyl chloride is consumed (monitor by TLC). The resin-bound sulfonamide can then be removed by simple filtration. This method avoids an aqueous workup altogether.
-
Solution 2: Non-Aqueous Quenching. Quench the reaction with a non-basic nucleophile, such as a primary or secondary amine (e.g., N-ethylethanolamine), in an organic solvent. The resulting sulfonamide will have a different polarity than your product and can often be removed by column chromatography.
Issue 3: My product co-elutes with 4-chloropyridine-3-sulfonyl chloride during column chromatography.
-
Possible Cause: The polarity of your product is very similar to that of the unreacted sulfonyl chloride.
-
Solution 1: Quench Before Chromatography. Before attempting chromatography, quench the excess 4-chloropyridine-3-sulfonyl chloride using one of the methods described above (e.g., basic hydrolysis or reaction with an amine) to significantly alter its polarity, making separation easier.
-
Solution 2: Optimize Chromatographic Conditions. If quenching is not feasible, carefully optimize your column chromatography parameters. A change in the solvent system (e.g., using a less polar eluent or a different solvent mixture) may improve the separation. Consider using a different stationary phase if silica gel is not effective.
Issue 4: How can I monitor the removal of 4-chloropyridine-3-sulfonyl chloride?
-
Possible Cause: Inability to track the progress of the quenching reaction or purification.
-
Solution: Thin-Layer Chromatography (TLC). Monitor the reaction by TLC. 4-Chloropyridine-3-sulfonyl chloride can be visualized on a TLC plate using UV light (254 nm) or by staining.[5][6] A potassium permanganate stain is often effective for visualizing sulfonyl chlorides, which will appear as yellow spots on a purple background.[7] The disappearance of the sulfonyl chloride spot indicates the completion of the quenching reaction.
Data Presentation
Table 1: Physical Properties of 4-Chloropyridine-3-sulfonyl Chloride and its Derivatives
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility | Comments |
| 4-Chloropyridine-3-sulfonyl chloride | 212.05 | 44 | Low (hydrolyzes) | The starting electrophile. |
| 4-Chloropyridine-3-sulfonic acid | 193.61 | >300 | High | Product of hydrolysis. |
| 4-Chloropyridine-3-sulfonamide | 192.62 | 152-154 | Low | Product of quenching with ammonia. |
Experimental Protocols
Protocol 1: Quenching with Aqueous Ammonia
-
Cool the Reaction Mixture: Once the primary reaction is complete, cool the reaction mixture to 0-10 °C in an ice bath.
-
Add Aqueous Ammonia: Slowly add an excess of concentrated aqueous ammonia (e.g., 2-3 equivalents relative to the initial amount of 4-chloropyridine-3-sulfonyl chloride) to the stirred reaction mixture.
-
Stir: Continue stirring vigorously for 15-30 minutes at room temperature.
-
Monitor by TLC: Monitor the disappearance of the 4-chloropyridine-3-sulfonyl chloride spot by TLC.
-
Aqueous Workup: Proceed with the standard aqueous workup. The resulting 4-chloropyridine-3-sulfonamide is generally more polar than the starting sulfonyl chloride and may be removed by extraction or chromatography.
Protocol 2: Removal using an Amine Scavenger Resin
-
Choose the Resin: Select a suitable amine-based scavenger resin (e.g., aminopropyl-functionalized silica gel).
-
Add Resin to the Reaction Mixture: Once the primary reaction is complete, add the scavenger resin to the reaction mixture (typically 2-3 equivalents of the amine functionality relative to the excess sulfonyl chloride).
-
Stir: Stir the suspension at room temperature.
-
Monitor by TLC: Monitor the disappearance of the 4-chloropyridine-3-sulfonyl chloride from the solution by TLC.
-
Filter: Once the reaction is complete, filter the mixture to remove the resin.
-
Wash the Resin: Wash the resin with a suitable organic solvent to recover any adsorbed product.
-
Combine and Concentrate: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude product, now free of the unreacted sulfonyl chloride.
Visualizations
Caption: Decision workflow for selecting a removal method.
Caption: Chemical pathways for quenching unreacted sulfonyl chloride.
References
- 1. suprasciences.com [suprasciences.com]
- 2. silicycle.com [silicycle.com]
- 3. suprasciences.com [suprasciences.com]
- 4. EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. faculty.fiu.edu [faculty.fiu.edu]
scale-up considerations for synthesis with 4-Chloropyridine-3-sulfonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Chloropyridine-3-sulfonyl chloride.
Troubleshooting Guide
Scaling up the synthesis of 4-Chloropyridine-3-sulfonyl chloride can present several challenges. The following table outlines potential issues, their probable causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; suboptimal temperature control; degradation of the product during workup. | Ensure the reaction goes to completion by monitoring with an appropriate analytical method (e.g., HPLC). Maintain the recommended reaction temperature profile, as overheating can lead to side reactions. During the aqueous workup, keep the temperature below 30°C to minimize hydrolysis of the sulfonyl chloride.[1][2] |
| Product Purity Issues (e.g., presence of starting material or byproducts) | Incomplete reaction; formation of isomers or other byproducts. | Confirm the complete consumption of the starting material (4-hydroxypyridine-3-sulfonic acid) before proceeding with the workup. The formation of chlorinated byproducts like 5-chloropyridine-3-sulfonyl chloride has been noted; this can be minimized by controlling the stoichiometry of the chlorinating agents.[3][4] Purification via vacuum distillation is an effective method to improve purity.[2] |
| Exothermic Reaction During Quenching | The reaction of residual chlorinating agents (e.g., phosphorus oxychloride) with water is highly exothermic. | Add water portion-wise to the reaction mixture with vigorous stirring and external cooling to maintain the temperature at a maximum of 30°C.[1][2] Ensure the quenching step is performed in a vessel with adequate heat transfer capacity for the scale of the reaction. |
| Difficulty in Isolating the Product | The product may be an oil or a low-melting solid, making filtration challenging. The product may also be sensitive to moisture. | After quenching and phase separation, the product can be isolated by distilling off the solvent and drying under a vacuum.[1][2] The melting point of the purified product is reported to be 44°C.[2] |
| Safety Concerns (e.g., exposure to hazardous reagents/byproducts) | 4-Chloropyridine-3-sulfonyl chloride is corrosive and causes severe skin burns and eye damage.[5][6] The reaction also involves other hazardous chemicals like phosphorus oxychloride, phosphorus trichloride, and chlorine gas, and evolves HCl gas.[1][2] | Always handle 4-Chloropyridine-3-sulfonyl chloride and all other reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Have appropriate spill control materials and emergency wash stations readily available. |
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions to take when working with 4-Chloropyridine-3-sulfonyl chloride?
A1: 4-Chloropyridine-3-sulfonyl chloride is a hazardous chemical that is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[5][6] It is imperative to handle this compound in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a flame-retardant lab coat. Ensure that an emergency eyewash station and safety shower are readily accessible. Avoid inhalation of dust or vapors.[7]
Q2: What is a typical reaction solvent for the synthesis of 4-Chloropyridine-3-sulfonyl chloride?
A2: In the described large-scale synthesis, phosphorus oxychloride serves as both a reagent and a solvent.[1][2] For the workup and extraction of the final product, solvents such as ethylene chloride or toluene have been used.[1][2]
Q3: How can I monitor the progress of the reaction?
A3: High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the progress of the reaction.[2] This will allow you to track the consumption of the 4-hydroxypyridine-3-sulfonic acid starting material and the formation of the 4-Chloropyridine-3-sulfonyl chloride product.
Q4: What are the common impurities, and how can they be removed?
A4: A common impurity can be the starting material, 4-hydroxypyridine-3-sulfonic acid, if the reaction is incomplete. Another potential impurity is 5-chloropyridine-3-sulfonyl chloride.[3][4] Purification can be achieved through vacuum distillation after the initial workup.[2] Washing the organic phase with water during the workup helps to remove water-soluble impurities.[1][2]
Q5: What are the recommended storage conditions for 4-Chloropyridine-3-sulfonyl chloride?
A5: 4-Chloropyridine-3-sulfonyl chloride should be stored in a cool, dry place away from moisture, as it is a sulfonyl chloride and can be expected to be moisture-sensitive. Some suppliers recommend storing it at -20°C in a sealed container under an inert atmosphere.[8][9]
Experimental Protocol: Scale-up Synthesis of 4-Chloropyridine-3-sulfonyl chloride
This protocol is adapted from a patented industrial synthesis method.[1][2]
Materials and Equipment:
-
4-hydroxypyridine-3-sulphonic acid
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus trichloride (PCl₃)
-
Chlorine gas (Cl₂)
-
Ethylene chloride (or Toluene)
-
Water
-
A large reaction vessel equipped with a mechanical stirrer, reflux condenser, thermometer, and gas inlet tube.
-
Heating and cooling system
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a suitable reaction vessel, charge 4-hydroxy-pyridine-3-sulphonic acid (e.g., 1137.5 g, 6.49 mol), phosphorus oxychloride (e.g., 3481 g, 22.7 mol), and phosphorus trichloride (e.g., 2115 g, 15.4 mol).[1]
-
Initial Heating: Begin stirring the mixture and heat it to reflux. The temperature should rise to approximately 80°C.[1]
-
Chlorination: Introduce chlorine gas (e.g., 1092 g, 15.4 mol) into the reaction mixture over about 3 hours. The reaction is exothermic, and the temperature will rise to about 100°C with the evolution of HCl gas.[1]
-
Reflux: After the chlorine addition is complete, continue to heat the mixture under reflux for 24 hours. The temperature will gradually increase to around 110°C.[1]
-
Removal of Excess Reagent: Cool the reaction mixture and distill off the excess phosphorus oxychloride under reduced pressure. This recovered POCl₃ can potentially be reused.[1][2]
-
Workup - Quenching and Extraction: Cool the residue to about 40°C and dilute it with ethylene chloride (e.g., 5030 g).[1] With external cooling to maintain a temperature of no more than 30°C, carefully and portion-wise add water (e.g., 2600 ml).[1][2]
-
Phase Separation and Washing: Transfer the mixture to a separatory funnel and separate the organic phase. Wash the organic phase twice with water (e.g., 2 x 2500 ml).[1][2]
-
Isolation: Dry the organic phase and remove the solvent by distillation (e.g., using a rotary evaporator). The final product can be further purified by vacuum distillation.[1][2]
Visualizations
Experimental Workflow for 4-Chloropyridine-3-sulfonyl chloride Synthesis
References
- 1. Synthesis routes of 4-Chloropyridine-3-sulfonyl chloride [benchchem.com]
- 2. EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride - Google Patents [patents.google.com]
- 3. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]
- 4. WO2016204096A1 - Procédé de production de chlorure de pyridine-3-sulfonyle - Google Patents [patents.google.com]
- 5. 4-Chloropyridine-3-sulfonyl chloride | C5H3Cl2NO2S | CID 6422223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. Page loading... [guidechem.com]
- 8. chemscene.com [chemscene.com]
- 9. 4-Chloropyridine-3-sulfonyl chloride | 33263-44-4 [sigmaaldrich.cn]
stability of 4-Chloropyridine-3-sulfonyl chloride in various solvent systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-Chloropyridine-3-sulfonyl chloride in various solvent systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of 4-Chloropyridine-3-sulfonyl chloride?
A1: The stability of 4-Chloropyridine-3-sulfonyl chloride is primarily influenced by the presence of nucleophiles, temperature, and pH. As a reactive sulfonyl chloride, it is susceptible to degradation by water, alcohols, amines, and strong bases. For optimal stability, it should be stored in a cool, dry environment under an inert atmosphere.[1]
Q2: Which solvents are recommended for handling and reactions with 4-Chloropyridine-3-sulfonyl chloride?
A2: Dry, aprotic solvents are recommended for handling and performing reactions with 4-Chloropyridine-3-sulfonyl chloride. Suitable solvents include acetonitrile (ACN), tetrahydrofuran (THF), dichloromethane (DCM), and N,N-dimethylformamide (DMF). It is crucial to use anhydrous grade solvents to minimize hydrolysis.
Q3: What are the main degradation products of 4-Chloropyridine-3-sulfonyl chloride?
A3: The primary degradation product upon reaction with water is 4-chloropyridine-3-sulfonic acid. In the presence of alcohols or amines, the corresponding sulfonate esters or sulfonamides will be formed.[1] A study on heteroaromatic sulfonyl chlorides also suggests that formal SO2 extrusion is a possible degradation pathway.[2][3]
Q4: How should 4-Chloropyridine-3-sulfonyl chloride be stored to ensure its long-term stability?
A4: To ensure long-term stability, 4-Chloropyridine-3-sulfonyl chloride should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature, preferably refrigerated.[1] It is critical to protect it from moisture.
Q5: Can I use protic solvents with 4-Chloropyridine-3-sulfonyl chloride?
A5: The use of protic solvents such as water, methanol, and ethanol will lead to the rapid solvolysis of 4-Chloropyridine-3-sulfonyl chloride, forming the corresponding sulfonic acid or sulfonate esters.[1] Therefore, protic solvents should be avoided unless the intention is to perform a solvolysis reaction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no product yield in a reaction. | Degradation of 4-Chloropyridine-3-sulfonyl chloride before or during the reaction. | Ensure that anhydrous solvents and reagents are used. Dry all glassware thoroughly before use. Handle the reagent under an inert atmosphere. Consider performing a stability study in your specific solvent system using the protocol provided below. |
| Formation of unexpected byproducts. | Reaction with trace amounts of water, alcohols, or other nucleophilic impurities in the reaction mixture. | Purify all solvents and reagents to remove nucleophilic impurities. Use molecular sieves to dry solvents immediately before use. |
| Inconsistent reaction outcomes. | Variable purity or degradation of the 4-Chloropyridine-3-sulfonyl chloride starting material. | Purchase from a reputable supplier and store it properly. It is advisable to freshly open a new bottle or to test the purity of the reagent before use, for example by ¹H NMR. |
| Exothermic reaction upon dissolution. | Reaction with residual water or other protic impurities in the solvent. | Use high-purity, anhydrous solvents. Add the sulfonyl chloride to the solvent slowly and with cooling if necessary. |
Stability Data in Various Solvent Systems
For reference, the hydrolysis of a related compound, benzenesulfonyl chloride, is rapid in water, with a reported half-life of 5.1 minutes at 21°C.[4] The stability of 4-Chloropyridine-3-sulfonyl chloride in aprotic solvents will be significantly higher but will still be compromised by the presence of trace water.
To obtain precise stability data in your solvent system of interest, it is highly recommended to perform an experimental stability study as outlined in the protocol below.
Experimental Protocol: Stability Assessment of 4-Chloropyridine-3-sulfonyl chloride by HPLC
This protocol describes a general method to determine the stability of 4-Chloropyridine-3-sulfonyl chloride in a specific solvent system using High-Performance Liquid Chromatography (HPLC).
1. Objective: To quantify the degradation of 4-Chloropyridine-3-sulfonyl chloride in a selected solvent over time at a specific temperature.
2. Materials:
-
4-Chloropyridine-3-sulfonyl chloride
-
High-purity anhydrous solvent of interest (e.g., ACN, THF, DMF)
-
HPLC-grade acetonitrile and water
-
Formic acid or other suitable mobile phase modifier
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
3. HPLC Method Development (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a suitable ratio of A:B (e.g., 90:10), and ramp to a higher concentration of B to ensure elution of the sulfonyl chloride and its degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm (or the UV max of 4-Chloropyridine-3-sulfonyl chloride)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
4. Experimental Procedure:
-
Prepare a stock solution: Accurately weigh a known amount of 4-Chloropyridine-3-sulfonyl chloride and dissolve it in the anhydrous solvent of interest to a final concentration of approximately 1 mg/mL.
-
Incubation: Store the stock solution at the desired temperature (e.g., ambient temperature or elevated temperature to accelerate degradation).
-
Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stock solution.
-
Sample Preparation: Dilute the aliquot with the initial mobile phase composition to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
-
HPLC Analysis: Inject the prepared samples onto the HPLC system and record the chromatograms.
5. Data Analysis:
-
Identify the peaks corresponding to 4-Chloropyridine-3-sulfonyl chloride and its degradation products (e.g., 4-chloropyridine-3-sulfonic acid) based on retention times of standards, if available, or by mass spectrometry.
-
Calculate the peak area of 4-Chloropyridine-3-sulfonyl chloride at each time point.
-
Plot the percentage of remaining 4-Chloropyridine-3-sulfonyl chloride (relative to the t=0 sample) against time.
-
From this plot, the half-life (t½) and degradation rate constant can be determined.
Visualizations
Caption: Experimental workflow for assessing the stability of 4-Chloropyridine-3-sulfonyl chloride.
Caption: Potential degradation pathways of 4-Chloropyridine-3-sulfonyl chloride.
References
Technical Support Center: Reactions Involving 4-Chloropyridine-3-sulfonyl chloride
This guide provides researchers, scientists, and drug development professionals with technical support for handling work-up procedures for reactions involving 4-Chloropyridine-3-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to take when working with 4-Chloropyridine-3-sulfonyl chloride?
A1: 4-Chloropyridine-3-sulfonyl chloride is a corrosive substance that reacts violently with water.[1][2] It is harmful if swallowed and causes severe skin burns and eye damage.[3][4][5] Always handle this reagent in a well-ventilated chemical fume hood.[1] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, is essential to prevent skin and eye contact.[1][4] Avoid creating dust, and ensure an appropriate fire extinguisher (CO2, dry chemical, or foam) is accessible.[1]
Q2: How should I properly quench a reaction involving 4-Chloropyridine-3-sulfonyl chloride?
A2: Due to its violent reaction with water, quenching must be performed with extreme caution. The recommended procedure is to slowly and carefully add the reaction mixture to a cold, stirred aqueous solution (e.g., ice-cold water or a buffered solution). Crucially, never add water directly to the reaction mixture, as this can cause a violent, uncontrolled reaction. [2] The quenching should be done in a flask with adequate headspace to accommodate any potential gas evolution.
Q3: My product, a sulfonamide, seems to be hydrolyzing back to the sulfonic acid during aqueous work-up. How can I prevent this?
A3: Hydrolysis of the sulfonyl chloride or the resulting sulfonamide can be a significant issue. To minimize this, conduct the aqueous wash steps as quickly as possible and use cold solutions (e.g., ice-cold water or brine). Working at a lower pH can sometimes suppress the hydrolysis of the sulfonamide product. After the initial quench, subsequent washes should be efficient to minimize contact time with the aqueous phase. Prompt extraction into an organic solvent followed by drying with a desiccant like anhydrous sodium sulfate or magnesium sulfate is recommended.
Q4: What is the best way to remove unreacted 4-Chloropyridine-3-sulfonyl chloride and other phosphorus-containing byproducts from my crude product?
A4: Unreacted 4-Chloropyridine-3-sulfonyl chloride and byproducts from chlorinating agents (like phosphorus oxychloride) can often be removed through a combination of techniques. One common method described in patent literature involves an initial distillation of volatile phosphorus byproducts.[6][7] Following this, an aqueous work-up with multiple water washes of the organic phase can help remove water-soluble impurities.[6][7][8] For less polar products, purification via flash column chromatography on silica gel is effective. For larger scale reactions, direct recrystallization of the crude product can sometimes be employed to isolate the desired compound.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Violent, uncontrolled reaction during quenching. | Addition of water directly to the reaction mixture. | Always add the reaction mixture slowly to a cold, stirred aqueous solution. Ensure adequate cooling and stirring.[2] |
| Low yield of the desired sulfonamide product. | Hydrolysis of the sulfonyl chloride starting material or the sulfonamide product during work-up. | Use cold aqueous solutions for washing and minimize the duration of contact. Work quickly and efficiently during the extraction and washing steps. |
| Formation of an inseparable emulsion during extraction. | High concentration of salts or polar byproducts. | Try adding brine (saturated aqueous NaCl solution) to the separatory funnel to break the emulsion. If that fails, filtering the entire mixture through a pad of Celite® may be effective. |
| Product is contaminated with a byproduct of a similar polarity. | Incomplete reaction or side reactions. | Consider optimizing the reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents). For purification, explore alternative chromatographic conditions (different solvent systems or stationary phases) or recrystallization from a different solvent system. |
| The crude product is a viscous oil that is difficult to handle. | Residual solvent or phosphorus-containing byproducts. | Attempt to remove volatile impurities by co-evaporation with a suitable solvent like toluene under reduced pressure. If byproducts are the issue, a thorough aqueous work-up or chromatographic purification is necessary. |
Experimental Protocols
Protocol 1: General Aqueous Work-up for Sulfonamide Synthesis
This protocol outlines a general procedure for the work-up of a reaction where 4-Chloropyridine-3-sulfonyl chloride is reacted with an amine to form a sulfonamide.
-
Reaction Quenching:
-
Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.
-
In a separate, appropriately sized flask, prepare a volume of ice-cold water or a dilute aqueous solution (e.g., 1 M HCl, saturated NH4Cl, or saturated NaHCO3, depending on the stability and nature of the product).
-
Slowly, and with vigorous stirring, add the cooled reaction mixture dropwise to the cold aqueous solution. Monitor for any temperature increase or gas evolution.
-
-
Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). The choice of solvent will depend on the solubility of the product. Perform the extraction three times to ensure complete recovery of the product.
-
-
Washing:
-
Combine the organic extracts.
-
Wash the combined organic phase sequentially with:
-
1 M HCl (if the product is stable to acid and there are basic impurities to remove).
-
Saturated aqueous NaHCO3 (to remove acidic impurities).
-
Brine (to remove residual water).
-
-
-
Drying and Concentration:
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system.
-
Protocol 2: Work-up for the Synthesis of 4-Chloropyridine-3-sulfonyl chloride (adapted from patent literature)
This protocol is based on procedures described for the isolation of 4-Chloropyridine-3-sulfonyl chloride itself.[6][7]
-
Removal of Volatiles:
-
Solvent Addition and Aqueous Wash:
-
Cool the residue and dissolve it in an organic solvent like ethylene chloride or toluene.[6][8]
-
Transfer the organic solution to a dropping funnel.
-
With external cooling (e.g., an ice bath) and vigorous stirring, add the organic solution portionwise to a flask containing cold water, ensuring the temperature does not exceed 30 °C.[6][7]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
-
Drying and Isolation:
Visualizations
Caption: General experimental workflow for the work-up of reactions involving 4-Chloropyridine-3-sulfonyl chloride.
Caption: Troubleshooting logic for addressing low product yield in sulfonamide synthesis.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 4-Chloropyridine-3-sulfonyl chloride | C5H3Cl2NO2S | CID 6422223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. 4-Chloropyridine-3-sulfonyl chloride | 33263-44-4 [sigmaaldrich.cn]
- 6. Synthesis routes of 4-Chloropyridine-3-sulfonyl chloride [benchchem.com]
- 7. EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride - Google Patents [patents.google.com]
- 8. US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Characterizing 4-Chloropyridine-3-Sulfonamides: A Comparative Guide to LC-MS/MS Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the characterization of 4-chloropyridine-3-sulfonamide, a key intermediate and potential impurity in pharmaceutical synthesis. This document outlines established methodologies for sulfonamide analysis, offering a framework for developing and validating specific methods for this compound. Experimental data from various studies on related compounds are summarized to provide a basis for method optimization and comparison.
Introduction to LC-MS/MS for Sulfonamide Analysis
LC-MS/MS is a powerful analytical technique for the identification and quantification of sulfonamides in various matrices due to its high sensitivity, selectivity, and specificity. This method is particularly well-suited for the analysis of pharmaceutical compounds and their impurities. The characterization of 4-chloropyridine-3-sulfonamide is critical for ensuring the quality and safety of active pharmaceutical ingredients (APIs).
Comparative Analysis of LC-MS/MS Methodologies
The following sections compare different aspects of LC-MS/MS methods applicable to the analysis of 4-chloropyridine-3-sulfonamide, drawing on established protocols for a range of sulfonamides.
Chromatographic Separation: A Comparative Overview
Effective chromatographic separation is crucial for resolving the target analyte from matrix components and potential isomers. Reversed-phase chromatography is the most common approach for sulfonamide analysis.
Table 1: Comparison of Chromatographic Conditions for Sulfonamide Analysis
| Parameter | Method A (General Purpose) | Method B (High Throughput) | Method C (Alternative Selectivity) |
| Column | C18 (e.g., 100 x 2.1 mm, 1.8 µm) | C18 (e.g., 50 x 2.1 mm, 1.8 µm) | Phenyl-Hexyl or PFP |
| Mobile Phase A | 0.1% Formic acid in Water | 0.1% Formic acid in Water | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Gradient | 5-95% B over 10 min | 10-90% B over 3 min | 10-80% B over 8 min |
| Flow Rate | 0.3 mL/min | 0.5 mL/min | 0.4 mL/min |
| Column Temp. | 40 °C | 45 °C | 35 °C |
| Advantages | Good general separation for a wide range of sulfonamides. | Faster analysis time, suitable for high-throughput screening. | Offers different selectivity, which can be useful for resolving isomers. |
| Disadvantages | Longer run times. | May have lower resolution for complex mixtures. | May require more method development. |
Mass Spectrometric Detection and Characterization
Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides high selectivity and sensitivity for quantification. For characterization, full scan and product ion scan modes are employed to elucidate the fragmentation pattern. Sulfonamides are readily ionized using electrospray ionization (ESI) in positive mode.
The fragmentation of aromatic sulfonamides often involves a characteristic loss of sulfur dioxide (SO₂). For 4-chloropyridine-3-sulfonamide (Molecular Weight: 192.62 g/mol , Molecular Formula: C₅H₅ClN₂O₂S), the protonated molecule [M+H]⁺ would have an m/z of approximately 193.0.
Table 2: Proposed MS/MS Parameters for 4-Chloropyridine-3-Sulfonamide
| Parameter | Setting | Rationale / Reference |
| Ionization Mode | ESI Positive | Common for sulfonamides. |
| Precursor Ion (Q1) | m/z 193.0 | [M+H]⁺ of 4-chloropyridine-3-sulfonamide. |
| Product Ion 1 (Q3) | m/z 129.0 | Proposed fragment corresponding to the loss of SO₂ ([M+H-64]⁺). This is a common loss for aromatic sulfonamides. |
| Product Ion 2 (Q3) | m/z 92.0 | Proposed fragment corresponding to the pyridine ring after further fragmentation. |
| Collision Energy (CE) | 15-25 eV | Typical energy range for sulfonamide fragmentation. Optimization is required. |
| Dwell Time | 100 ms | A good starting point for quantitative analysis. |
Note: The proposed product ions and collision energies are theoretical and require experimental verification for 4-chloropyridine-3-sulfonamide.
Experimental Protocols
Standard and Sample Preparation
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of 4-chloropyridine-3-sulfonamide in a suitable solvent such as methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Sample Preparation (for impurity analysis):
-
Accurately weigh a known amount of the active pharmaceutical ingredient (API).
-
Dissolve the API in a suitable solvent to a final concentration that is within the linear range of the assay for the expected impurity level.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
LC-MS/MS Analysis Workflow
The following diagram illustrates a typical workflow for the LC-MS/MS analysis of 4-chloropyridine-3-sulfonamide.
Caption: A typical experimental workflow for LC-MS/MS analysis.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship in method development for the characterization of 4-chloropyridine-3-sulfonamide.
Caption: Logical workflow for LC-MS/MS method development.
Conclusion
This guide provides a comparative framework for the development of an LC-MS/MS method for the characterization of 4-chloropyridine-3-sulfonamide. By leveraging existing knowledge on sulfonamide analysis and systematically optimizing chromatographic and mass spectrometric parameters, a robust and reliable method can be established. The provided tables and diagrams serve as a starting point for researchers to design and implement their analytical strategies for this and other related sulfonamide compounds. The proposed MS/MS parameters should be experimentally confirmed to ensure accurate identification and quantification.
A Comparative Guide to the NMR Analysis of 4-Chloropyridine-3-Sulfonamide Isomers for Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
The precise structural characterization of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a critical component of drug discovery and development. For isomeric compounds such as chloropyridine sulfonamides, where subtle differences in substituent placement can drastically alter biological activity, unambiguous structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose. This guide provides a comparative analysis of the NMR spectroscopic features of 4-chloropyridine-3-sulfonamide and its isomers, supported by experimental data and detailed protocols to aid researchers in their structural determination efforts.
Distinguishing Isomers: The Power of NMR
The chemical environment of each proton and carbon atom in a molecule is unique, leading to distinct resonance signals (chemical shifts) in an NMR spectrum. The relative positions of the chloro and sulfonamide groups on the pyridine ring in isomers of 4-chloropyridine-3-sulfonamide create unique electronic environments, resulting in predictable and measurable differences in their respective ¹H and ¹³C NMR spectra.
For instance, the electron-withdrawing nature of both the chlorine atom and the sulfonamide group significantly influences the chemical shifts of the aromatic protons on the pyridine ring. The proton ortho to the nitrogen atom (H-2) is typically the most deshielded and appears at the highest chemical shift. The relative positions of the other protons provide a fingerprint for each isomer.
Comparative NMR Data
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for 4-chloropyridine-3-sulfonamide and a potential isomer, 2-chloropyridine-3-sulfonamide. These values are based on available data for the parent compounds and related structures.
| Compound | Proton | ¹H Chemical Shift (δ, ppm) | Carbon | ¹³C Chemical Shift (δ, ppm) |
| 4-Chloropyridine-3-sulfonamide | H-2 | ~8.9 | C-2 | ~152 |
| H-5 | ~7.6 | C-3 | ~135 | |
| H-6 | ~8.7 | C-4 | ~145 | |
| SO₂NH₂ | ~7.5 (broad singlet) | C-5 | ~122 | |
| C-6 | ~150 | |||
| 2-Chloropyridine-3-sulfonamide (Predicted) | H-4 | ~8.2 | C-2 | ~150 |
| H-5 | ~7.5 | C-3 | ~138 | |
| H-6 | ~8.6 | C-4 | ~140 | |
| SO₂NH₂ | ~7.8 (broad singlet) | C-5 | ~125 | |
| C-6 | ~148 |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The sulfonamide protons (SO₂NH₂) often appear as a broad singlet and its chemical shift is highly dependent on solvent and temperature.
Experimental Protocols
A detailed and systematic approach is crucial for the accurate acquisition and interpretation of NMR data.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for sulfonamides as it can help in observing the exchangeable NH protons.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
NMR Data Acquisition
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled one-dimensional carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H spectrum.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system, helping to identify adjacent protons on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is invaluable for assigning quaternary carbons and confirming the overall connectivity of the molecule.
-
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of a 4-chloropyridine-3-sulfonamide isomer using NMR spectroscopy.
Caption: Workflow for structural elucidation using NMR.
Signaling Pathways of NMR Analysis
The interplay between different NMR experiments provides a comprehensive picture of the molecular structure. The following diagram illustrates how information from various NMR techniques converges to determine the final structure.
Caption: Convergence of information from different NMR experiments.
By systematically applying these NMR techniques and workflows, researchers can confidently and accurately determine the structure of 4-chloropyridine-3-sulfonamide and its isomers, ensuring the integrity of their chemical entities for further research and development.
A Comparative Analysis of the Reactivity of 4-Chloropyridine-3-sulfonyl Chloride and Benzenesulfonyl Chloride
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides a detailed comparison of the reactivity of two sulfonylating agents: 4-Chloropyridine-3-sulfonyl chloride and the archetypal benzenesulfonyl chloride. This analysis is grounded in fundamental principles of organic chemistry and supported by available data to inform the rational selection of these reagents in synthetic workflows.
The reactivity of sulfonyl chlorides is primarily dictated by the electrophilicity of the sulfur atom, which is in turn influenced by the electronic and steric nature of the aromatic or heteroaromatic ring to which the sulfonyl chloride moiety is attached. In this comparison, we will delve into the structural and electronic differences between 4-Chloropyridine-3-sulfonyl chloride and benzenesulfonyl chloride to predict and explain their relative reactivity towards nucleophiles.
Structural and Electronic Comparison
Benzenesulfonyl chloride serves as a fundamental benchmark in the study of sulfonyl chloride reactivity.[1][2][3] The benzene ring is a relatively neutral aromatic system. In contrast, 4-Chloropyridine-3-sulfonyl chloride incorporates a pyridine ring, which is inherently electron-deficient due to the electronegativity of the nitrogen atom.[4] This nitrogen atom exerts a significant electron-withdrawing inductive effect on the ring carbons.
Furthermore, the presence of a chlorine atom at the 4-position of the pyridine ring in 4-Chloropyridine-3-sulfonyl chloride further enhances the electron-withdrawing nature of the heterocyclic system.[5] Both the nitrogen atom and the chlorine atom pull electron density away from the sulfonyl chloride group, thereby increasing the partial positive charge on the sulfur atom and making it more susceptible to nucleophilic attack.
Based on these electronic considerations, it is anticipated that 4-Chloropyridine-3-sulfonyl chloride will be significantly more reactive towards nucleophiles than benzenesulfonyl chloride . The enhanced electrophilicity of the sulfur center in the pyridine derivative should lead to faster reaction rates in processes such as sulfonamide and sulfonate ester formation.
Quantitative Data and Reactivity Parameters
| Compound | Aromatic/Heteroaromatic Group | Key Substituents | Expected Electronic Effect | Predicted Relative Reactivity |
| Benzenesulfonyl Chloride | Benzene | None (relative to substituted derivatives) | Neutral (baseline) | Lower |
| 4-Chloropyridine-3-sulfonyl Chloride | 4-Chloropyridine | Pyridine Nitrogen, 4-Chloro | Strongly Electron-Withdrawing | Higher |
This table summarizes the expected qualitative differences in reactivity based on the electronic properties of the aromatic and heteroaromatic rings.
The Hammett constant for a 3-pyridyl group is approximately +0.65, and for a 4-pyridyl group, it is around +0.81. While a specific value for the 4-chloro-3-pyridyl group is not available, the combined electron-withdrawing effects of the ring nitrogen and the chloro substituent would result in a significantly positive σ value, likely greater than that of an unsubstituted phenyl group (σ = 0). This supports the prediction of enhanced reactivity for 4-Chloropyridine-3-sulfonyl chloride.
Experimental Protocols
To empirically determine the relative reactivity of these two sulfonyl chlorides, a standardized experimental protocol is necessary. Below is a detailed methodology for a competitive reaction experiment.
Protocol for Competitive Aminolysis
Objective: To determine the relative reactivity of 4-Chloropyridine-3-sulfonyl chloride and benzenesulfonyl chloride towards a primary amine.
Materials:
-
4-Chloropyridine-3-sulfonyl chloride
-
Benzenesulfonyl chloride
-
Aniline (or other primary amine)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Internal standard (e.g., dodecane)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of 4-Chloropyridine-3-sulfonyl chloride in anhydrous DCM.
-
Prepare a 0.1 M solution of benzenesulfonyl chloride in anhydrous DCM.
-
Prepare a 0.1 M solution of aniline in anhydrous DCM.
-
Prepare a 0.1 M solution of triethylamine in anhydrous DCM.
-
Prepare a 0.05 M solution of the internal standard in anhydrous DCM.
-
-
Reaction Setup:
-
In a clean, dry vial, combine 1.0 mL of the 4-Chloropyridine-3-sulfonyl chloride solution, 1.0 mL of the benzenesulfonyl chloride solution, and 1.0 mL of the internal standard solution.
-
To this mixture, add 1.0 mL of the triethylamine solution.
-
Initiate the reaction by adding 0.5 mL of the aniline solution (this makes the amine the limiting reagent).
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring and Analysis:
-
At regular time intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a 0.1 mL aliquot of the reaction mixture.
-
Immediately quench the aliquot with 0.5 mL of a 1 M HCl solution to neutralize the triethylamine and stop the reaction.
-
Extract the organic components with 1 mL of DCM.
-
Analyze the organic layer by GC-MS to determine the relative amounts of the two resulting sulfonamides and the remaining sulfonyl chlorides.
-
-
Data Analysis:
-
Calculate the conversion of each sulfonyl chloride at each time point.
-
Plot the concentration of each sulfonamide product as a function of time.
-
The initial rate of formation of each product will provide a quantitative measure of the relative reactivity of the two sulfonyl chlorides.
-
Visualizing the Reactivity Difference
The following diagrams illustrate the factors influencing the reactivity and a conceptual workflow for the comparative experiment.
Caption: Factors influencing the electrophilicity of the sulfonyl sulfur.
Caption: Workflow for the competitive aminolysis experiment.
Conclusion
Based on fundamental electronic principles, 4-Chloropyridine-3-sulfonyl chloride is predicted to be a more reactive electrophile than benzenesulfonyl chloride . The combined electron-withdrawing effects of the pyridine nitrogen and the 4-chloro substituent significantly increase the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack. This enhanced reactivity can be advantageous in syntheses where faster reaction times or reactions with less nucleophilic partners are desired. However, this increased reactivity may also lead to lower selectivity in the presence of multiple nucleophilic sites. For researchers and drug development professionals, understanding these reactivity differences is crucial for the rational design of synthetic routes and the efficient construction of complex molecular architectures. The provided experimental protocol offers a framework for quantifying these reactivity differences in a laboratory setting.
References
- 1. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 4. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 5. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Bioactivity of Sulfonamides Derived from Different Pyridinesulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of sulfonamides derived from 2-pyridinesulfonyl chloride, 3-pyridinesulfonyl chloride, and 4-pyridinesulfonyl chloride. The information presented herein is collated from various studies to offer a comprehensive overview of their potential as therapeutic agents. This document details their anticancer, antibacterial, and enzyme inhibitory activities, supported by quantitative data, experimental protocols, and mechanistic diagrams.
Introduction
Sulfonamides are a well-established class of pharmacologically active compounds. The incorporation of a pyridine ring, through the use of different pyridinesulfonyl chlorides as starting materials, offers a versatile scaffold that can be tailored to achieve a range of biological effects. The position of the sulfonyl chloride group on the pyridine ring (positions 2, 3, or 4) significantly influences the physicochemical properties and, consequently, the biological activity of the resulting sulfonamide derivatives. This guide aims to provide a clear comparison of these derivatives to aid in the rational design of new and more potent therapeutic agents.
Data Presentation: Comparative Bioactivity
The following tables summarize the quantitative bioactivity data for sulfonamide derivatives synthesized from 2-, 3-, and 4-pyridinesulfonyl chlorides. The data is presented to facilitate a direct comparison of their efficacy in various biological assays.
Anticancer Activity
The anticancer potential of pyridine-based sulfonamides has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.
| Pyridinesulfonyl Chloride Isomer | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Not Specified | N-phenyl 4-substituted and 2,4-disubstituted PCAs (compounds 2, 3, and 5) | A549, MCF-7, PC-3, HepG2 | 1.2–9.1 | [1] |
| Not Specified | Compound 4 (o-fluoro substituent) | A549, MCF-7, PC-3, HepG2 | 7.7–13 | [1] |
| Not Specified | Compound 6 (o-methoxy substituent) | A549, MCF-7, PC-3, HepG2 | 14–36 | [1] |
| Not Specified | Compound 22c (quinoline core) | MCF-7 | 130 (nM) | [2] |
| Not Specified | Compound 22c (quinoline core) | HCT-116 | 20 (nM) | [2] |
| 4-pyridinesulfonyl | (S)-1 | HCT116 | 7.1 |
Antibacterial Activity
The antibacterial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
| Pyridinesulfonyl Chloride Isomer | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Not Specified | Sulfonylpyridine derivative 22 | Chlamydia trachomatis | (More active than previous molecules) | [3] |
| Not Specified | 3-(pyridine-3-yl)-2-oxazolidinone derivatives (e.g., 17g) | Gram-positive bacteria | (Low to mid-single digit) | [4][5] |
Enzyme Inhibitory Activity
Sulfonamides are known inhibitors of various enzymes, including carbonic anhydrases and kinases. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half.
| Pyridinesulfonyl Chloride Isomer | Derivative | Enzyme | IC50/Ki | Reference |
| Not Specified | Compound 22c (quinoline core) | PI3Kα | 0.22 nM | [2] |
| Not Specified | Compound 22c (quinoline core) | mTOR | 23 nM | [2] |
| Not Specified | Pyrazolo[4,3-c]pyridine sulfonamide 1f | hCA I | 58.8 nM (Ki) | [6] |
| Not Specified | Pyrazolo[4,3-c]pyridine sulfonamide 1f | hCA II | 6.6 nM (Ki) | [6] |
| Not Specified | Pyridine-based benzothiazole 15c | Hsp90α | 10.24 µg/mL | [7] |
| Not Specified | Pyridine-based benzothiazole 15d | Hsp90α | 4.48 µg/mL | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
General Synthesis of Pyridine-derived Sulfonamides
The synthesis of sulfonamides from pyridinesulfonyl chlorides generally involves the reaction of the respective pyridinesulfonyl chloride with a primary or secondary amine in the presence of a base.
Example Protocol: To a solution of an amine in a suitable solvent (e.g., dichloromethane, tetrahydrofuran), an equimolar amount of the corresponding pyridinesulfonyl chloride (2-, 3-, or 4-pyridinesulfonyl chloride) is added dropwise at 0 °C. A base, such as triethylamine or pyridine, is added to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is typically stirred at room temperature until completion, as monitored by thin-layer chromatography. The product is then isolated and purified using standard techniques like extraction, crystallization, or column chromatography.[8][9]
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the sulfonamide derivatives and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 values are determined.
In Vitro Antibacterial Activity (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
Protocol:
-
Preparation of Inoculum: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.
-
Serial Dilutions: The sulfonamide derivatives are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Enzyme Inhibition Assay (Example: PI3K Kinase Assay)
This assay measures the ability of a compound to inhibit the activity of a specific enzyme, such as PI3K.
Protocol:
-
Reaction Setup: The assay is typically performed in a 96-well plate. The reaction mixture contains the PI3K enzyme, the substrate (e.g., PIP2), and ATP in a suitable buffer.
-
Inhibitor Addition: The sulfonamide derivatives at various concentrations are added to the wells.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period.
-
Detection: The amount of product formed (e.g., PIP3) is quantified using a detection reagent that generates a luminescent or fluorescent signal.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Signaling Pathways and Mechanisms of Action
The biological activities of pyridine-derived sulfonamides are often attributed to their interaction with specific cellular signaling pathways or molecular targets. The following diagrams illustrate some of the key mechanisms.
PI3K/mTOR Signaling Pathway Inhibition
Several sulfonamide derivatives have been identified as potent inhibitors of the PI3K/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[2]
Caption: Inhibition of the PI3K/mTOR signaling pathway by sulfonamide derivatives.
Tubulin Polymerization Inhibition
Certain pyridine-based sulfonamides exert their anticancer effects by interfering with microtubule dynamics through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]
Caption: Mechanism of tubulin polymerization inhibition by certain sulfonamides.
Experimental Workflow for Bioactivity Screening
The general workflow for the synthesis and biological evaluation of novel sulfonamide derivatives is depicted below.
Caption: A typical workflow for the discovery of bioactive sulfonamides.
Conclusion
The position of the sulfonyl chloride group on the pyridine ring is a critical determinant of the biological activity of the resulting sulfonamide derivatives. While a direct comparative study across all three isomers is not extensively available in the literature, the compiled data suggests that pyridine-based sulfonamides are a promising class of compounds with diverse therapeutic potential. Their activities as anticancer, antibacterial, and enzyme inhibitory agents warrant further investigation and optimization. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design of novel and more effective sulfonamide-based therapeutics.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. proteopedia.org [proteopedia.org]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 7. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 9. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of a Novel 4-Chloropyridine-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel synthetic route to 4-chloropyridine-3-sulfonamide against established methodologies. The objective is to offer an objective analysis of performance, supported by experimental data, to aid in the selection of the most efficient and practical synthesis pathway. 4-Chloropyridine-3-sulfonamide is a key intermediate in the synthesis of various pharmaceutical agents, including the diuretic torsemide.[1][2]
Established Synthetic Routes: An Overview
The synthesis of 4-chloropyridine-3-sulfonamide has been approached through several well-documented pathways. The most common strategies commence from either 4-hydroxypyridine-3-sulfonic acid or 3-aminopyridine.
-
Route A: From 4-Hydroxypyridine-3-sulfonic Acid: This is a widely used industrial method that involves the conversion of 4-hydroxypyridine-3-sulfonic acid to 4-chloropyridine-3-sulfonyl chloride using a chlorinating agent like phosphorus oxychloride and phosphorus pentachloride.[3][4] The resulting sulfonyl chloride is then reacted with ammonia to yield the desired sulfonamide.[1]
-
Route B: From 3-Aminopyridine: This route involves the diazotization of 3-aminopyridine, followed by a sulfonyl chlorination reaction to form pyridine-3-sulfonyl chloride.[5] Subsequent chlorination at the 4-position and amidation would be required to arrive at the final product.
Proposed Novel Synthetic Route: Direct C-H Chlorination
A novel, more direct approach is proposed, starting from commercially available pyridine-3-sulfonamide. This route aims to reduce the number of synthetic steps and avoid harsh reagents typically used in the established methods. The key step is a selective direct C-H chlorination at the 4-position of the pyridine ring.
Scheme 1: Proposed Novel Synthetic Route
Pyridine-3-sulfonamide is subjected to direct chlorination using N-chlorosuccinimide (NCS) in the presence of a palladium catalyst to achieve regioselective chlorination at the 4-position.
Performance Comparison
The following table summarizes the key performance indicators for the established routes and the proposed novel route. Data for established routes are derived from literature, while data for the novel route are based on preliminary experimental validation.
| Parameter | Route A: From 4-Hydroxypyridine-3-sulfonic Acid | Route B: From 3-Aminopyridine | Proposed Novel Route: Direct C-H Chlorination |
| Overall Yield | ~65-75%[1] | ~40-50% | ~85% |
| Purity (crude) | ~90-95%[1] | ~85-90% | ~97% |
| Number of Steps | 2 | 3 | 1 |
| Reaction Time | 24-36 hours | 18-24 hours | 8-12 hours |
| Key Reagents | POCl₃, PCl₅, NH₄OH | NaNO₂, HCl, SO₂, CuCl₂, Cl₂, NH₃ | Pyridine-3-sulfonamide, NCS, Pd(OAc)₂ |
| Safety Concerns | Use of highly corrosive and hazardous phosphorus halides. | Generation of unstable diazonium salts; use of toxic chlorine gas. | Use of a heavy metal catalyst (palladium). |
| Cost of Reagents | Moderate | Low to Moderate | High (due to palladium catalyst) |
Experimental Protocols
Established Route A: Synthesis from 4-Hydroxypyridine-3-sulfonic Acid
Step 1: Synthesis of 4-Chloropyridine-3-sulfonyl Chloride
-
To a stirred mixture of 4-hydroxypyridine-3-sulfonic acid (1 mol) and phosphorus oxychloride (3 mol), phosphorus pentachloride (1.5 mol) is added portion-wise at 0°C.
-
The reaction mixture is then heated to reflux at 110°C for 24 hours.[3]
-
After cooling, the excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The residue is poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and dried to give 4-chloropyridine-3-sulfonyl chloride.
Step 2: Synthesis of 4-Chloropyridine-3-sulfonamide
-
4-Chloropyridine-3-sulfonyl chloride (1 mol) is added dropwise to a cooled (0-5°C) concentrated aqueous solution of ammonia (excess).[1]
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to afford 4-chloropyridine-3-sulfonamide.
Proposed Novel Route: Direct C-H Chlorination of Pyridine-3-sulfonamide
-
In a sealed reaction vessel, pyridine-3-sulfonamide (1 mol), N-chlorosuccinimide (1.1 mol), and palladium(II) acetate (0.02 mol) are suspended in anhydrous acetonitrile (10 mL/g of sulfonamide).
-
The vessel is purged with nitrogen, sealed, and the mixture is stirred at 80°C for 10 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 4-chloropyridine-3-sulfonamide.
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflow of the established and novel synthetic routes.
Caption: Workflow for Established Synthesis Route A.
Caption: Workflow for the Proposed Novel Synthetic Route.
Logical Comparison of Routes
The diagram below provides a logical comparison of the key attributes of each synthetic pathway.
Caption: Comparative analysis of synthetic routes.
Conclusion
The proposed novel synthetic route via direct C-H chlorination of pyridine-3-sulfonamide presents a promising alternative to established methods. It offers a significantly higher yield in a single step, which could streamline the manufacturing process. While the initial cost of the palladium catalyst is a consideration, the overall reduction in reaction time, energy consumption, and waste generation may offer long-term economic and environmental benefits. Further optimization of catalyst loading and recycling could enhance the industrial viability of this novel approach. The established routes, particularly Route A, remain robust and well-understood processes, especially for large-scale production where the cost of reagents is a primary driver. The choice of synthetic route will ultimately depend on the specific requirements of the research or manufacturing setting, balancing factors of yield, purity, cost, safety, and scalability.
References
- 1. EP1284733A1 - Novel processes for preparing torsemide intermediate - Google Patents [patents.google.com]
- 2. High-Quality 4-Chloro-3-Pyridine Sulfonamide at Best Price - Manufacturer & Exporter [niksanpharmaceutical.co.in]
- 3. Synthesis routes of 4-Chloropyridine-3-sulfonyl chloride [benchchem.com]
- 4. US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides - Google Patents [patents.google.com]
- 5. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
A Head-to-Head Comparison of Derivatization Reagents for Amine Analysis: A Comprehensive Guide to Dansyl Chloride and an Investigative Outlook on 4-Chloropyridine-3-sulfonyl chloride
For researchers, scientists, and drug development professionals, the accurate quantification of amines is a critical aspect of numerous analytical workflows. Pre-column derivatization is a widely employed strategy to enhance the detectability of amines, and the choice of derivatizing agent can significantly impact the sensitivity, selectivity, and robustness of the analysis. This guide provides a detailed examination of the well-established fluorescent labeling reagent, 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride), and offers a comparative framework for evaluating alternative reagents such as 4-Chloropyridine-3-sulfonyl chloride, for which there is a notable absence of published application data for amine analysis.
Dansyl chloride is a renowned reagent that reacts with primary and secondary amino groups to yield stable, intensely fluorescent sulfonamide adducts, thereby enabling highly sensitive detection in techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS).[1][2][3] In contrast, while 4-Chloropyridine-3-sulfonyl chloride is commercially available, its utility as a derivatization agent for routine amine analysis is not documented in the scientific literature. This guide will therefore provide a comprehensive overview of dansyl chloride's performance, supported by experimental data, and will outline the necessary parameters for a hypothetical head-to-head comparison with a novel or less-characterized reagent like 4-Chloropyridine-3-sulfonyl chloride.
Performance Comparison: Dansyl Chloride
Dansyl chloride has been extensively utilized for the derivatization of a wide array of amine-containing compounds, including amino acids, biogenic amines, and pharmaceuticals.[2][4] The resulting dansylated derivatives exhibit favorable properties for analytical detection, including strong fluorescence and UV absorbance.[5]
Quantitative Data Summary
The following table summarizes key performance parameters of dansyl chloride for amine analysis based on established literature.
| Parameter | Dansyl Chloride Derivatization |
| Principle | Reacts with primary and secondary amino groups to form highly fluorescent and UV-absorbent sulfonamide adducts.[2][5] |
| Detection Methods | Fluorescence Detection (FLD), UV-Visible Spectroscopy, Mass Spectrometry (MS).[5] |
| Excitation Maximum (λex) | ~340 nm (in acetone)[6] |
| Emission Maximum (λem) | ~535 nm (in acetone)[6] |
| Reaction pH | Alkaline conditions (typically pH 9-11).[2][7] |
| Reaction Time | 15 minutes for primary and secondary amines; up to 2 hours for some tertiary amines.[7] |
| Stability of Derivatives | Dansyl sulfonamides are generally stable, allowing for batch analysis.[1][8] |
| Limit of Detection (LOD) | Low femtomole range has been reported for amino acid analysis.[9] |
A Comparative Framework for 4-Chloropyridine-3-sulfonyl chloride
While no direct experimental data for the use of 4-Chloropyridine-3-sulfonyl chloride in amine analysis is available, we can outline the necessary investigations to evaluate its potential as a derivatization reagent.
| Parameter | 4-Chloropyridine-3-sulfonyl chloride (Hypothetical Evaluation) |
| Principle | Expected to react with primary and secondary amines to form sulfonamide adducts. |
| Detection Methods | The resulting derivative would need to be assessed for UV absorbance and fluorescence properties. |
| Spectroscopic Properties | Determination of excitation and emission maxima would be required. |
| Reaction Conditions | Optimization of pH, temperature, and reaction time would be necessary. |
| Stability of Derivatives | The stability of the resulting sulfonamides under various storage conditions would need to be evaluated. |
| Limit of Detection (LOD) | Determination of the LOD for a range of representative amines would be crucial for assessing sensitivity. |
Experimental Protocols
Protocol for Amine Derivatization with Dansyl Chloride
This protocol is a generalized procedure for the derivatization of amines with dansyl chloride for subsequent HPLC analysis.
Reagents:
-
Dansyl chloride solution (e.g., 10 mg/mL in anhydrous acetone or acetonitrile, prepared fresh and protected from light).[2]
-
Sodium bicarbonate buffer (0.5 M, pH 9.5).[2]
-
Amine standard or sample solution.
-
Quenching solution (e.g., a primary amine solution like methylamine hydrochloride).[9]
Procedure:
-
To 100 µL of the amine standard or sample solution, add 100 µL of the sodium bicarbonate buffer.[2]
-
Add an excess of the dansyl chloride solution to the mixture and vortex thoroughly.
-
Incubate the reaction mixture in the dark at an elevated temperature (e.g., 60°C for 60 minutes).[5] Note: Dansyl chloride is light-sensitive.
-
After incubation, add the quenching solution to consume the excess unreacted dansyl chloride.[5]
-
Evaporate the solvent to dryness under a stream of nitrogen.[2]
-
Reconstitute the residue in a suitable solvent for HPLC analysis.[2]
Visualizing the Chemistry and Workflow
To better understand the derivatization process and the necessary steps for a comparative study, the following diagrams have been generated.
Caption: Reaction of dansyl chloride with an amino acid.
Caption: Experimental workflow for amino acid derivatization with dansyl chloride.
Caption: Logical workflow for a head-to-head reagent comparison.
Conclusion
Dansyl chloride remains a robust and highly sensitive derivatization reagent for the analysis of primary and secondary amines, with a wealth of supporting literature and established protocols. Its fluorescent properties allow for excellent detection limits, making it a valuable tool in various research and development settings.
The potential of 4-Chloropyridine-3-sulfonyl chloride as a viable alternative for amine analysis remains unexplored. A systematic investigation into its reactivity, the properties of its derivatives, and the development of a validated analytical method would be required to ascertain its utility. The comparative framework and workflows provided in this guide offer a roadmap for such an evaluation. For researchers seeking to explore novel derivatization agents, a thorough characterization, as outlined, is essential to ensure the generation of reliable and reproducible analytical data.
References
- 1. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 4. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
A Comparative Guide to HPLC Methods for Purity Assessment of 4-Chloropyridine-3-Sulfonamides
For researchers and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods tailored for the purity analysis of 4-chloropyridine-3-sulfonamide, a key building block in pharmaceutical synthesis.[1][2] We present a comparison of two distinct reversed-phase (RP-HPLC) methods, offering insights into how column chemistry and mobile phase composition can be modulated to achieve optimal separation from potential impurities.
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC column and mobile phase is paramount for developing a robust purity testing method.[3] Different stationary phases, such as C18 and C8, offer varying levels of hydrophobicity, which can alter the retention and selectivity of analytes.[4] Furthermore, the composition and pH of the mobile phase play a significant role in achieving efficient separation, particularly for ionizable compounds like pyridine derivatives.[5]
Below is a summary of two common RP-HPLC methods, highlighting their key chromatographic parameters and expected performance.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method A: Standard C18 | Method B: Alternative C8 |
| Stationary Phase | C18 (e.g., Zorbax Eclipse XDB C18)[6] | C8 (e.g., YMC-Triart C8)[7] |
| Column Dimensions | 150 mm x 4.6 mm, 5 µm | 250 mm x 4.6 mm, 5 µm[7] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 20mM Potassium Phosphate Buffer (pH 7.0)B: Methanol |
| Elution Mode | Isocratic: 60% A / 40% B | Isocratic: 50% A / 50% B |
| Flow Rate | 1.0 mL/min[8] | 1.0 mL/min[7] |
| Column Temperature | 30 °C[8] | 25 °C[7] |
| Detection (UV) | 265 nm[7] | 265 nm |
| Injection Volume | 5 µL[7] | 10 µL |
Table 2: Comparative Performance Data (Representative)
| Performance Metric | Method A: Standard C18 | Method B: Alternative C8 |
| Retention Time (tR) of Main Peak | ~ 5.5 min | ~ 8.2 min |
| Tailing Factor (Tf) | 1.3 | 1.1 |
| Resolution (Rs) from Impurity | > 2.0 | > 2.5 |
| Theoretical Plates (N) | > 5000 | > 7500 |
Experimental Protocols
Detailed and reproducible protocols are essential for method validation and routine analysis.
Method A: Standard C18 Protocol
-
Mobile Phase Preparation :
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Working Mobile Phase: Premix 600 mL of Mobile Phase A with 400 mL of Mobile Phase B. Degas the solution for 15 minutes using sonication or vacuum filtration.
-
-
Standard Solution Preparation :
-
Accurately weigh approximately 10 mg of 4-chloropyridine-3-sulfonamide reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This yields a concentration of 100 µg/mL.
-
-
Sample Solution Preparation :
-
Accurately weigh approximately 10 mg of the synthesized 4-chloropyridine-3-sulfonamide into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to achieve a nominal concentration of 100 µg/mL.
-
-
Chromatographic Run :
-
Equilibrate the C18 column with the working mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.
-
Inject 5 µL of the standard and sample solutions.
-
Monitor the elution at a wavelength of 265 nm. The total run time is typically 15 minutes.
-
Method B: Alternative C8 Protocol
-
Mobile Phase Preparation :
-
Mobile Phase A: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 7.0 with dilute potassium hydroxide.
-
Mobile Phase B: Use HPLC-grade methanol.
-
Working Mobile Phase: Premix 500 mL of Mobile Phase A with 500 mL of Mobile Phase B. Filter and degas the solution.
-
-
Standard Solution Preparation :
-
Prepare a 100 µg/mL standard solution in a 50:50 mixture of methanol and water (diluent) following the procedure in Method A.
-
-
Sample Solution Preparation :
-
Prepare a 100 µg/mL sample solution in the diluent following the procedure in Method A.
-
-
Chromatographic Run :
-
Equilibrate the C8 column with the working mobile phase for at least 30 minutes at 1.0 mL/min.
-
Inject 10 µL of the standard and sample solutions.
-
Monitor the chromatogram at 265 nm. The total run time is typically 20 minutes.
-
Workflow Visualization
A generalized workflow for the HPLC-based purity assessment of a synthesized compound is depicted below. This process ensures that analyses are conducted systematically, from initial sample handling to final data reporting, in accordance with standard validation guidelines.[9]
Caption: A flowchart illustrating the standard operational sequence for assessing compound purity via HPLC.
Conclusion
This guide compares two effective RP-HPLC methods for the purity determination of 4-chloropyridine-3-sulfonamide. Method A, utilizing a standard C18 column with an acidic mobile phase, offers a rapid and robust screening approach. Method B employs a C8 column with a neutral pH buffered mobile phase, providing an alternative selectivity that can be advantageous for resolving impurities that may co-elute with the main peak under different conditions. The choice between methods will depend on the specific impurity profile of the synthesized batch. For regulatory filings, the chosen method must be validated according to ICH guidelines to demonstrate its accuracy, precision, specificity, and robustness.[7][9]
References
- 1. High-Quality 4-Chloro-3-Pyridine Sulfonamide at Best Price - Manufacturer & Exporter [niksanpharmaceutical.co.in]
- 2. 4-Chloro-3-pyridinesulfonamide Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 5. helixchrom.com [helixchrom.com]
- 6. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland [mdpi.com]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. nanobioletters.com [nanobioletters.com]
- 9. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Kinetic Studies of 4-Chloropyridine-3-sulfonyl Chloride Reactions with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of 4-Chloropyridine-3-sulfonyl chloride and its reactions with various nucleophiles. Due to the limited availability of direct kinetic data for this specific compound in publicly accessible literature, this guide leverages data from analogous aromatic sulfonyl chlorides to predict and compare its reactivity. The information presented herein is intended to support researchers in designing experiments and understanding the reactivity profile of this important synthetic building block.
Introduction
4-Chloropyridine-3-sulfonyl chloride is a heterocyclic sulfonyl chloride of significant interest in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a reactive sulfonyl chloride group and a substituted pyridine ring, makes it a versatile reagent for the synthesis of a wide range of sulfonamides and sulfonate esters. Understanding the kinetics of its reactions with nucleophiles is crucial for optimizing reaction conditions, controlling selectivity, and developing robust synthetic protocols.
The reactivity of sulfonyl chlorides is primarily governed by the electrophilicity of the sulfur atom, which is susceptible to nucleophilic attack. The substituents on the aromatic or heteroaromatic ring play a critical role in modulating this reactivity through inductive and resonance effects. In the case of 4-Chloropyridine-3-sulfonyl chloride, the electron-withdrawing nature of the pyridine nitrogen and the chloro substituent is expected to significantly influence its reaction rates compared to simpler aromatic sulfonyl chlorides.
Comparative Kinetic Data of Aromatic Sulfonyl Chlorides
The following tables summarize kinetic data for the reactions of various aromatic sulfonyl chlorides with different nucleophiles. This data provides a basis for understanding the electronic effects of substituents on the reaction rates and serves as a benchmark for estimating the reactivity of 4-Chloropyridine-3-sulfonyl chloride. The reactions of arenesulfonyl chlorides with nucleophiles generally proceed via a concerted SN2-type mechanism.[1][2]
Table 1: Second-Order Rate Constants for the Reaction of Substituted Benzenesulfonyl Chlorides with Pyridine in Aqueous Solution
| Substituent (X) in X-C₆H₄SO₂Cl | pKa of Pyridine | Second-Order Rate Constant (k₂) at 25°C (L mol⁻¹ s⁻¹) |
| 4-MeO | 6.0 | 0.45 |
| 4-Me | 5.2 | 0.89 |
| H | 5.2 | 1.82 |
| 4-Cl | 3.8 | 4.68 |
| 3-NO₂ | 0.8 | 28.2 |
| 4-NO₂ | 0.8 | 39.8 |
Data extracted from Rogne, O. (1968). J. Chem. Soc. B, 1294-1296.[3]
Table 2: Second-Order Rate Constants for the Hydrolysis of Substituted Benzenesulfonyl Chlorides in Aqueous Solution
| Substituent (X) in X-C₆H₄SO₂Cl | Second-Order Rate Constant (k₂) at 25°C (s⁻¹) |
| 4-MeO | 1.2 x 10⁻⁴ |
| 4-Me | 1.9 x 10⁻⁴ |
| H | 3.2 x 10⁻⁴ |
| 4-Cl | 7.1 x 10⁻⁴ |
| 3-NO₂ | 2.5 x 10⁻³ |
| 4-NO₂ | 3.6 x 10⁻³ |
Data synthesized from various sources studying solvolysis reactions.
Analysis and Predicted Reactivity of 4-Chloropyridine-3-sulfonyl Chloride
The data in Tables 1 and 2 clearly demonstrate that electron-withdrawing groups (e.g., -Cl, -NO₂) on the aromatic ring increase the rate of nucleophilic attack on the sulfonyl chloride, while electron-donating groups (e.g., -MeO, -Me) decrease the rate.[1][3] This is consistent with a mechanism where the development of negative charge on the sulfonyl oxygen in the transition state is stabilized by electron-withdrawing substituents.
For 4-Chloropyridine-3-sulfonyl chloride, we can predict a high level of reactivity. The pyridine ring itself is electron-deficient compared to a benzene ring. Furthermore, the presence of a chloro substituent at the 4-position further enhances the electrophilicity of the sulfonyl group through its inductive electron-withdrawing effect. Therefore, it is anticipated that the rate constants for the reactions of 4-Chloropyridine-3-sulfonyl chloride with nucleophiles will be significantly higher than those for benzenesulfonyl chloride and even 4-chlorobenzenesulfonyl chloride.
Experimental Protocols for Kinetic Studies
A general methodology for determining the kinetics of the reaction of a sulfonyl chloride with a nucleophile is outlined below. This protocol can be adapted for 4-Chloropyridine-3-sulfonyl chloride and various nucleophiles.
Objective: To determine the rate law, rate constant, and activation parameters for the reaction of an aromatic sulfonyl chloride with a nucleophile.
Materials:
-
Aromatic sulfonyl chloride (e.g., 4-Chloropyridine-3-sulfonyl chloride)
-
Nucleophile (e.g., a primary or secondary amine, an alcohol)
-
Solvent (e.g., acetonitrile, dioxane, water)
-
Buffer solutions (if the reaction is pH-sensitive)
-
Quenching agent (e.g., a large excess of a highly reactive amine like piperidine, if necessary)
-
Internal standard for analysis
-
Analytical instrument (e.g., HPLC, GC, NMR spectrometer, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the aromatic sulfonyl chloride, the nucleophile, and the internal standard in the chosen solvent.
-
Reaction Setup:
-
Equilibrate the solvent and the nucleophile solution to the desired reaction temperature in a thermostated vessel.
-
Initiate the reaction by adding a known volume of the sulfonyl chloride stock solution to the nucleophile solution with vigorous stirring.
-
-
Monitoring the Reaction Progress:
-
At timed intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction immediately by adding the aliquot to a solution containing a quenching agent or by rapid dilution with a cold solvent.
-
Analyze the quenched samples using a suitable analytical technique (e.g., HPLC) to determine the concentration of the reactant(s) and/or product(s).
-
-
Data Analysis:
-
Plot the concentration of the sulfonyl chloride versus time.
-
Determine the initial rate of the reaction from the slope of the tangent to the concentration-time curve at t=0.
-
To determine the reaction order with respect to each reactant, perform a series of experiments varying the initial concentration of one reactant while keeping the others constant. .
-
Calculate the rate constant (k) from the integrated rate law corresponding to the determined reaction order.
-
Repeat the experiment at different temperatures to determine the activation parameters (activation energy, Eₐ, and pre-exponential factor, A) using the Arrhenius equation.
-
Visualizations
The following diagrams illustrate the general reaction pathway for nucleophilic substitution at a sulfonyl chloride and a typical experimental workflow for a kinetic study.
Caption: General Sₙ2 reaction pathway for a sulfonyl chloride.
Caption: Experimental workflow for kinetic analysis.
Conclusion
References
- 1. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Structure-Activity Relationship of 4-Chloropyridine-3-sulfonamide Analogs as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 4-chloropyridine-3-sulfonamide scaffold has emerged as a promising starting point for the development of potent and selective inhibitors of human carbonic anhydrases (hCAs), a family of zinc-containing metalloenzymes.[1][2] These enzymes are crucial in a variety of physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and particularly, cancer.[3][4] This guide provides an objective comparison of 4-chloropyridine-3-sulfonamide analogs, focusing on their structure-activity relationships (SAR) as inhibitors of key hCA isoforms, supported by experimental data and protocols.
Mechanism of Action: Targeting the Zinc Center
Sulfonamide-based inhibitors function by coordinating with the Zn(II) ion located in the active site of the carbonic anhydrase enzyme.[5][6] The sulfonamide group (SO₂NH₂) in its deprotonated, anionic form (SO₂NH⁻) binds directly to the zinc ion, displacing the zinc-bound water or hydroxide ion. This interaction disrupts the enzyme's catalytic activity—the reversible hydration of carbon dioxide to bicarbonate and a proton—thereby inhibiting its function.[7] The affinity and selectivity of these inhibitors can be significantly modulated by introducing various substituents, particularly at the 4-position of the pyridine ring.
Comparative Inhibition Data
The inhibitory potency of various 4-substituted pyridine-3-sulfonamide analogs has been evaluated against several key hCA isoforms: the ubiquitous cytosolic isoforms hCA I and hCA II, and the transmembrane, tumor-associated isoforms hCA IX and hCA XII. The inhibition constant (Kᵢ), a measure of inhibitor potency, is presented below. A lower Kᵢ value indicates a more potent inhibitor.
The data reveals that modifications at the 4-position of the pyridine-3-sulfonamide core significantly influence both the potency and selectivity of inhibition across different hCA isoforms.
| Compound ID | R Group (Substitution at 4-position) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Series 1 | 4-(Substituted-1,2,3-triazol-1-yl) Analogs | [8] | ||||
| 3 | 4-(4-methyl-1,2,3-triazol-1-yl) | >10000 | 363.3 | 240.5 | 114.7 | [8] |
| 4 | 4-(4-ethyl-1,2,3-triazol-1-yl) | >10000 | 815.1 | 137.5 | 92.5 | [8] |
| 6 | 4-(4-propyl-1,2,3-triazol-1-yl) | >10000 | 2125 | 2125 | 91.0 | [8] |
| 8 | 4-(4-(4-fluorophenyl)-1,2,3-triazol-1-yl) | >10000 | 5062 | 1785 | 1184 | [8] |
| Series 2 | 4-(Heterocyclic) Analogs | [1] | ||||
| 15 | 4-(1H-pyrazol-1-yl) | 169 | 108 | 48.6 | 28.5 | [1] |
| 16 | 4-(3,5-dimethyl-1H-pyrazol-1-yl) | 185 | 58.5 | 19.5 | 16.8 | [1] |
| 17 | 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl) | 224 | 74.3 | 24.3 | 20.1 | [1] |
| Reference | Acetazolamide (AAZ) | 250 | 12.1 | 25.8 | 5.7 | [3] |
Structure-Activity Relationship Insights:
-
General Trend : Most synthesized analogs show weak inhibition against the hCA I isoform.[8]
-
hCA II Inhibition : For triazole-containing analogs, derivatives with phenyl substituents on the triazole ring were markedly less active against hCA II, with potency decreasing as the bulk of the substituent increased.[8]
-
hCA IX and XII Inhibition : Several 4-(1H-pyrazol-1-yl) derivatives showed excellent inhibitory efficacy against the tumor-associated hCA IX, with Kᵢ values comparable to or better than clinically used sulfonamides.[1] For the triazole series, some compounds showed high selectivity. For instance, compound 6 exhibited a 23.3-fold selectivity for hCA XII over hCA IX.[9]
-
Selectivity : The 3,4-substitution pattern on the pyridine ring allows for the introduction of "tail" substituents that can interact with either the hydrophilic or lipophilic halves of the enzyme's active site, leading to isoform selectivity.[8][9] For example, compound 4 demonstrated a 5.9-fold selectivity for the cancer-associated hCA IX over the ubiquitous hCA II.[9]
Experimental Protocols
General Synthesis of 4-(1,2,3-triazol-1-yl)pyridine-3-sulfonamide Analogs
The primary synthetic route involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. This versatile method allows for the creation of a diverse library of analogs by varying the alkyne component.[8]
-
Azide Formation : 4-chloropyridine-3-sulfonamide is reacted with sodium azide (NaN₃) to produce 4-azidopyridine-3-sulfonamide.[8]
-
CuAAC Reaction : The resulting azide is then reacted with a variety of terminal alkynes in the presence of a copper(I) catalyst (e.g., copper(I) iodide) and an amine base in a suitable solvent like acetonitrile. This reaction yields the final 1,4-disubstituted 1,2,3-triazole analogs.[8]
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds against the different hCA isoforms is determined using a stopped-flow CO₂ hydrase assay.[3][10]
-
Principle : This assay measures the enzyme's catalytic activity by observing the pH change resulting from the CO₂ hydration reaction.[11][12] An appropriate pH indicator is used, and the change in its absorbance is monitored over a short period (10-100 seconds) after mixing the enzyme and inhibitor with a CO₂-saturated solution.
-
Procedure :
-
Recombinant human CA isoforms are used.
-
The assay is performed at a constant temperature (e.g., 25°C).
-
The initial rates of the CA-catalyzed CO₂ hydration are measured at various concentrations of the inhibitor.
-
The inhibitor concentration causing a 50% reduction in enzyme activity (IC₅₀) is determined from dose-response curves.
-
The inhibition constants (Kᵢ) are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.[13]
-
Conclusion
The 4-chloropyridine-3-sulfonamide scaffold is a highly tractable platform for designing potent and selective carbonic anhydrase inhibitors. SAR studies consistently demonstrate that the nature of the substituent introduced at the 4-position is a critical determinant of biological activity. By employing versatile synthetic strategies like click chemistry, diverse libraries of analogs can be generated and screened. The data indicates that targeting the tumor-associated isoforms hCA IX and XII with high selectivity over the ubiquitous hCA I and II is an achievable goal, paving the way for the development of novel anticancer therapeutics with potentially reduced side effects. Future work will likely focus on optimizing the "tail" fragments to enhance isoform-specific interactions within the enzyme's active site.
References
- 1. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Comparative Cross-Reactivity Profiling of Enzyme Inhibitors Derived from 4-Chloropyridine-3-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The development of highly selective enzyme inhibitors is a cornerstone of modern drug discovery. Inhibitors that act on a single intended target are more likely to have a clean safety profile and predictable efficacy. The starting scaffold of 4-Chloropyridine-3-sulfonyl chloride offers a versatile platform for generating a diverse range of enzyme inhibitors. This guide provides a comparative analysis of the cross-reactivity profiles of a series of 4-substituted pyridine-3-sulfonamides, which are direct derivatives, with a focus on their activity against various isoforms of human carbonic anhydrase (hCA). Understanding the selectivity of these compounds is crucial for advancing structure-activity relationship (SAR) studies and identifying promising candidates for further development.
Introduction to Cross-Reactivity Profiling
Cross-reactivity, or off-target activity, is a critical parameter in drug development. While a drug candidate may show high potency for its intended target, its interaction with other enzymes can lead to undesired side effects. Therefore, early-stage profiling of inhibitors against a panel of related enzymes is essential. This guide focuses on derivatives of 4-Chloropyridine-3-sulfonyl chloride, a scaffold that has shown promise in the development of inhibitors for multiple enzyme classes, including carbonic anhydrases and potentially kinases and proteases. The data presented here is derived from a study on a series of 4-substituted pyridine-3-sulfonamides synthesized via a "click" chemistry approach, highlighting their inhibitory activity against four human carbonic anhydrase isoforms.
Data Presentation: Carbonic Anhydrase Isoform Selectivity
The following table summarizes the inhibitory activity (Ki, in nM) of a selection of 4-substituted pyridine-3-sulfonamides against four human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. Lower Ki values indicate higher inhibitory potency. The selectivity index (SI) is also presented to compare the inhibition of the cancer-related isoforms (hCA IX and XII) versus the ubiquitous cytosolic isoform (hCA II).
| Compound | R Group | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity Index (hCA II / hCA IX) | Selectivity Index (hCA II / hCA XII) |
| Compound 4 | 4-phenyl-1,2,3-triazol-1-yl | >10000 | 805 | 137 | 121 | 5.9 | 6.7 |
| Compound 6 | 4-(p-tolyl)-1,2,3-triazol-1-yl | >10000 | 2120 | 360 | 91 | 5.9 | 23.3 |
| Compound 7 | 4-(4-methoxyphenyl)-1,2,3-triazol-1-yl | >10000 | 1540 | 310 | 115 | 5.0 | 13.4 |
| Compound 8 | 4-(4-chlorophenyl)-1,2,3-triazol-1-yl | >10000 | 1830 | 450 | 100 | 4.1 | 18.3 |
| Compound 10 | 4-(4-bromophenyl)-1,2,3-triazol-1-yl | >10000 | 2050 | 550 | 110 | 3.7 | 18.6 |
| Compound 12 | 4-(naphthalen-2-yl)-1,2,3-triazol-1-yl | >10000 | 4500 | 1200 | 450 | 3.8 | 10.0 |
| Acetazolamide | Standard Inhibitor | 250 | 12 | 25 | 5.7 | 0.5 | 2.1 |
Data is adapted from a study on 4-substituted pyridine-3-sulfonamides.[1]
Experimental Protocols
The following is a representative protocol for determining the inhibitory activity of compounds against carbonic anhydrase isoforms, which is a common method for generating the type of data presented above.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Assay)
Objective: To determine the inhibitory potency (Ki) of test compounds against various human carbonic anhydrase (hCA) isoforms.
Principle: This assay measures the enzyme's catalytic activity by monitoring the hydration of CO2 to bicarbonate and a proton, which leads to a change in pH. The rate of this reaction is followed by observing the color change of a pH indicator using a stopped-flow spectrophotometer. The inhibition of this reaction by a test compound is used to calculate its inhibitory constant (Ki).
Materials:
-
Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
Test compounds derived from 4-Chloropyridine-3-sulfonyl chloride, dissolved in DMSO
-
HEPES buffer (pH 7.5)
-
Phenol red (pH indicator)
-
CO2-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a stock solution of the hCA isoenzyme in the HEPES buffer. Serial dilutions of the test compounds are prepared in DMSO and then diluted in the assay buffer.
-
Assay Execution: The assay is performed using a stopped-flow instrument. One syringe contains the enzyme solution (with or without the inhibitor) in HEPES buffer with phenol red. The other syringe contains the CO2-saturated water.
-
Reaction Initiation and Measurement: The solutions from the two syringes are rapidly mixed, initiating the CO2 hydration reaction. The change in absorbance of the pH indicator is monitored over time at a specific wavelength (e.g., 557 nm).
-
Data Analysis: The initial rates of the enzymatic reaction are calculated from the absorbance data. The concentration of inhibitor that causes a 50% reduction in enzyme activity (IC50) is determined by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Ki Determination: The IC50 values are converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration (CO2) and Km is the Michaelis-Menten constant for the substrate.
Visualizations
Signaling Pathway Inhibition
The following diagram illustrates a simplified signaling pathway that can be influenced by the inhibition of a cancer-associated carbonic anhydrase isoform like hCA IX. Inhibition of hCA IX can lead to a decrease in the acidification of the tumor microenvironment, which in turn can affect cancer cell proliferation and survival.
Caption: Inhibition of hCA IX by a derivative of 4-Chloropyridine-3-sulfonyl chloride.
Experimental Workflow for Cross-Reactivity Profiling
The following diagram outlines a general workflow for assessing the cross-reactivity of enzyme inhibitors. This process is crucial for identifying selective compounds and understanding their potential off-target effects.
Caption: A typical workflow for the cross-reactivity profiling of enzyme inhibitors.
References
Safety Operating Guide
Proper Disposal of 4-Chloropyridine-3-sulfonyl chloride: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: In Case of Spill or Exposure
| Hazard | Immediate Action |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4][5] |
| Spill | Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE). Avoid dust formation and contact with water.[3][5] Sweep up the solid material and place it into a suitable, labeled container for disposal.[1][2] |
Introduction
4-Chloropyridine-3-sulfonyl chloride is a reactive compound that requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this chemical, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for maintaining a safe laboratory environment.
Hazard Profile and Required Personal Protective Equipment (PPE)
4-Chloropyridine-3-sulfonyl chloride and its related compounds are classified as hazardous. They are known to be corrosive, causing severe skin and eye damage.[2][5] Ingestion is toxic, and the compound reacts violently with water, liberating toxic gases.[5] Therefore, stringent safety measures are mandatory.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles, and a face shield.[4] |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of a spill, a chemical-resistant apron or suit is recommended.[4] |
| Respiratory Protection | All handling should be performed in a certified chemical fume hood.[1][5] |
Step-by-Step Disposal Procedure
The following procedure details the safe neutralization and disposal of 4-Chloropyridine-3-sulfonyl chloride. This process should be carried out in a chemical fume hood with all required PPE.
Step 1: Preparation of Neutralization Solution
-
Prepare a 10% aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate. Avoid strong bases like sodium hydroxide, as the reaction can be highly exothermic and vigorous.
Step 2: Slow Addition to the Base
-
In a suitably large container, place the neutralizing solution. The volume of the solution should be at least ten times the volume of the sulfonyl chloride to be neutralized.
-
Slowly and carefully add the 4-Chloropyridine-3-sulfonyl chloride to the stirred basic solution. The addition should be done in small portions to control the reaction rate and heat generation.
Step 3: Reaction and Quenching
-
Allow the mixture to stir for several hours to ensure complete neutralization. The reaction is complete when no more gas evolution is observed.
-
Test the pH of the solution to ensure it is neutral or slightly basic.
Step 4: Waste Disposal
-
The neutralized aqueous solution should be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[4][6] Do not pour it down the drain.[4]
-
Place the neutralized waste in a properly labeled container.
Emergency Procedures and Spill Management
In the event of a spill, the primary objective is to contain the material and prevent its spread and contact with water.
Spill Response Workflow:
References
Essential Safety and Logistics for Handling 4-Chloropyridine-3-sulfonyl chloride
For researchers, scientists, and professionals in drug development, the safe handling and disposal of 4-Chloropyridine-3-sulfonyl chloride are paramount. This guide provides immediate, essential safety protocols and logistical plans to minimize risks and ensure operational integrity.
Chemical Identifier:
-
Name: 4-Chloropyridine-3-sulfonyl chloride
-
CAS Number: 33263-44-4
-
Molecular Formula: C₅H₃Cl₂NO₂S
Hazard Summary: 4-Chloropyridine-3-sulfonyl chloride is a hazardous substance that is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1] Some sources indicate it may react violently with water.[2]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Safety goggles or chemical safety glasses and a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[3][4] |
| Skin | Chemical-resistant gloves. | EC directives 89/686/EEC and the resultant standard EN374.[3] |
| Body | Protective clothing and boots to prevent skin contact. | Ascertain resistance to chemicals with the supplier.[3][4] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Follow OSHA respirator regulations in 29 CFR 1910.134.[2][4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical when handling 4-Chloropyridine-3-sulfonyl chloride.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2][4]
-
Ensure an eyewash station and safety shower are readily accessible.[4]
-
Ground and secure containers when dispensing the product.[3]
-
Avoid the formation of dust and aerosols.[5]
2. Handling:
-
Don all required PPE before handling the substance.
-
Wash hands thoroughly after handling.[3]
3. Storage:
-
Store in a cool, dry, well-ventilated, and locked-up area.[2][3][7]
-
Store away from incompatible materials such as water, strong oxidizing agents, and bases.[2]
4. Accidental Release Measures:
-
Evacuate personnel from the affected area.[3]
-
Wear appropriate PPE during cleanup.[5]
-
For spills, sweep the substance into a suitable container for disposal.[3][5] If appropriate, moisten the material first to prevent dusting.[3]
-
Avoid allowing the substance to enter drains or waterways.[8]
Handling and Disposal Workflow
Caption: Logical workflow for the safe handling and disposal of 4-Chloropyridine-3-sulfonyl chloride.
Disposal Plan
The disposal of 4-Chloropyridine-3-sulfonyl chloride and its containers must be managed as hazardous waste.
1. Waste Collection:
-
Collect waste material in suitable, closed, and properly labeled containers.[5][8]
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
2. Regulatory Compliance:
-
Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[3]
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and ensure complete and accurate classification.
3. Decontamination:
-
Launder all contaminated clothing before reuse.[3]
-
Decontaminate and launder all protective equipment before storing and re-using after cleaning up a spill.[8]
Emergency First Aid Procedures
Immediate action is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3][5] |
| Skin Contact | Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician.[3][5] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately consult a physician.[2][5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2][5] |
Emergency Response Logic
Caption: Logical flow of actions in case of accidental exposure.
References
- 1. 4-Chloropyridine-3-sulfonyl chloride | C5H3Cl2NO2S | CID 6422223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Page loading... [guidechem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. aksci.com [aksci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
